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Core Science & Biosynthesis

Foundational

2-Cyclopropylamino-1-pyrazin-2-yl-ethanone: Structural Analysis, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the design of kinase inhibitors and central nervous system (CNS) agents relies heavily on privileged heterocyclic scaffolds. 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of kinase inhibitors and central nervous system (CNS) agents relies heavily on privileged heterocyclic scaffolds. 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5) has emerged as a critical building block in the synthesis of complex fused bicyclic systems, such as imidazo[1,2-a]pyrazines. This technical guide provides an in-depth analysis of its structural properties, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield isolation in pharmaceutical laboratories.

Chemical Identity and Structural Properties

The molecular architecture of 2-cyclopropylamino-1-pyrazin-2-yl-ethanone combines three distinct functional domains: an electron-deficient pyrazine ring, a reactive


-aminoketone linker, and a sterically demanding cyclopropyl group. This specific arrangement is highly valued in medicinal chemistry. The pyrazine core acts as a potent hydrogen-bond acceptor, often interacting with the hinge region of kinases, while the cyclopropyl group imparts metabolic stability against cytochrome P450-mediated oxidation and restricts the conformational flexibility of the molecule.

Quantitative physicochemical data for the compound is summarized in Table 1, based on established chemical databases [1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-(cyclopropylamino)-1-(pyrazin-2-yl)ethanone
CAS Registry Number 1353972-34-5
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.207 g/mol
Monoisotopic Mass 177.0902 Da
Topological Polar Surface Area (TPSA) 54.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Mechanistic Reactivity and Stability

Handling


-aminoketones requires a deep understanding of their inherent reactivity. The molecule possesses both a strong electrophilic center (the carbonyl carbon) and a nucleophilic center (the secondary amine).

If left as a free base, 2-cyclopropylamino-1-pyrazin-2-yl-ethanone is thermodynamically unstable. It will spontaneously undergo bimolecular condensation, where the amine of one molecule attacks the carbonyl of another, ultimately dehydrating to form a substituted dihydropyrazine or pyrazine dimer. To circumvent this causality, the compound must be synthesized, isolated, and stored as a protonated salt (typically a hydrochloride or hydrobromide salt). Protonation eliminates the nucleophilicity of the nitrogen lone pair, rendering the building block shelf-stable.

ReactivityMap Core 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone C9H11N3O Pyrazine Pyrazine Ring (Electron Deficient, H-Bond Acceptor) Core->Pyrazine Core Scaffold Ketone Carbonyl Group (Electrophilic Center) Core->Ketone Alpha Position Amine Secondary Amine (Nucleophilic Center) Core->Amine Reactive Site Cyclopropyl Cyclopropyl Ring (Steric Bulk, Metabolic Stability) Core->Cyclopropyl N-Substituent Amine->Ketone Bimolecular Condensation (Prevented by HCl Salt)

Fig 1: Chemical reactivity map highlighting functional groups and self-condensation risks.

Experimental Methodology: Step-by-Step Synthesis Workflow

The synthesis of 2-cyclopropylamino-1-pyrazin-2-yl-ethanone is achieved via a two-step sequence starting from commercially available 1-(pyrazin-2-yl)ethanone. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure high purity.

SyntheticWorkflow A 1-(Pyrazin-2-yl)ethanone (Starting Material) B Bromination Br2, HBr/AcOH 0 °C to RT A->B C 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide B->C D N-Alkylation Cyclopropylamine, DIPEA DCM, 0-5 °C C->D E 2-Cyclopropylamino-1- pyrazin-2-yl-ethanone (Target Product) D->E

Fig 2: Step-by-step synthetic workflow for 2-cyclopropylamino-1-pyrazin-2-yl-ethanone.

Phase 1: -Bromination of 1-(Pyrazin-2-yl)ethanone

Objective: Regioselective bromination at the


-carbon to generate the electrophilic intermediate [2].
  • Preparation: Dissolve 1-(pyrazin-2-yl)ethanone (1.0 eq) in 33% HBr in acetic acid (3.0 vol). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add bromine (1.05 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent polybromination.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Isolation: Add cold diethyl ether (10.0 vol) to precipitate the product. Filter the resulting solid and wash extensively with cold diethyl ether.

  • Validation: The product, 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide (CAS: 126353-32-0) [3], should appear as a highly crystalline solid. Mechanistic Insight: The strongly acidic environment ensures the reaction proceeds cleanly via the enol tautomer, while the immediate formation of the hydrobromide salt stabilizes the highly reactive

    
    -bromoketone against degradation.
    
Phase 2: Nucleophilic Substitution and Salt Formation

Objective: Introduction of the cyclopropylamino moiety and subsequent stabilization.

  • Neutralization & Alkylation: Suspend the 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Mechanistic Insight: DIPEA is utilized because its steric bulk prevents it from competing as a nucleophile, serving purely to neutralize the HBr salt and the HBr generated during the substitution.

  • Amine Addition: Slowly add cyclopropylamine (1.2 eq). Stir the reaction at 0–5 °C for 4 hours. Monitor completion via LC-MS (target mass [M+H]⁺ = 178.2).

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Salt Formation: Immediately dissolve the crude free base in a minimal volume of anhydrous dioxane. Add 4M HCl in dioxane (1.5 eq) dropwise at 0 °C. Stir for 30 minutes until a precipitate fully forms.

  • Final Isolation: Filter the solid, wash with cold ether, and dry under high vacuum to yield 2-cyclopropylamino-1-pyrazin-2-yl-ethanone hydrochloride.

Applications in Drug Discovery

The primary utility of 2-cyclopropylamino-1-pyrazin-2-yl-ethanone lies in its role as a precursor for synthesizing imidazo[1,2-a]pyrazines . By reacting this


-aminoketone with various electrophiles or undergoing cyclization protocols, medicinal chemists can rapidly generate libraries of fused bicyclic heterocycles.

These scaffolds are considered "privileged structures" in oncology and immunology, frequently serving as the ATP-competitive core for kinase inhibitors targeting Janus kinases (JAK), Spleen tyrosine kinase (SYK), and Bruton's tyrosine kinase (BTK). The cyclopropyl vector specifically allows chemists to probe the lipophilic pockets of the kinase hinge region, optimizing both binding affinity and pharmacokinetic half-life.

References

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic selection of molecular buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of lead optimization. 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5) is a highly versatile, yet chemically nuanced, α-amino ketone. Featuring a pyrazine core coupled with a secondary cyclopropylamine moiety, this compound is a privileged scaffold for synthesizing kinase inhibitors, GPCR modulators, and CNS-active agents ().

However, its utility is intrinsically tied to its reactivity. As an α-amino ketone, it is prone to self-condensation. This technical guide deconstructs the physicochemical properties of this molecule, explains the causality behind its handling requirements, and provides self-validating protocols for its analytical characterization and synthetic application.

Molecular Architecture & Physicochemical Properties

To deploy this building block effectively, one must understand how its structural features translate into measurable physicochemical properties. The pyrazine ring acts as a strong electron-withdrawing group and a bidentate hydrogen-bond acceptor, while the cyclopropyl group provides a rigid, lipophilic vector that minimizes entropic penalties upon target binding.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Relevance in Drug Design
CAS Number 1353972-34-5Unique identifier for procurement and registry.
Molecular Formula

Determines exact mass (177.0902 Da) for HRMS validation.
Molecular Weight 177.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) libraries (MW < 300).
Topological Polar Surface Area ~55 ŲExcellent for membrane permeability; optimal for BBB penetration.
H-Bond Donors / Acceptors 1 / 3Optimal for forming hinge-binding interactions in kinase active sites.
Predicted LogP ~0.8 - 1.2Highly hydrophilic, ensuring good aqueous solubility in physiological buffers.
pKa (Secondary Amine) ~7.5 - 8.5Partially protonated at physiological pH (7.4), enhancing solubility.
pKa (Pyrazine Nitrogen) ~0.6Remains unprotonated under physiological conditions; acts purely as an H-bond acceptor.

Chemical Stability & The Degradation Pathway

The most critical aspect of handling 2-cyclopropylamino-1-pyrazin-2-yl-ethanone is managing its inherent instability as a free base. The proximity of the secondary amine to the highly electrophilic carbonyl group (activated by the adjacent electron-deficient pyrazine ring) facilitates rapid intermolecular Schiff base formation.

The Causality of Degradation: Two molecules of the free base will undergo a head-to-tail condensation to form a dihydropyrazine intermediate. Upon exposure to ambient oxygen, this intermediate spontaneously aromatizes into a highly stable, tetrasubstituted pyrazine. This self-condensation pathway is a well-documented phenomenon in Maillard-type reactions and α-amino ketone chemistry ().

To circumvent this, the compound must be stored as a protonated salt (e.g., hydrochloride or trifluoroacetate). Protonation sequesters the amine's lone pair, neutralizing its nucleophilicity and permanently arresting the dimerization pathway.

DegradationPathway Monomer Free Base Monomer (α-amino ketone) Dimer Dihydropyrazine Intermediate (Unstable) Monomer->Dimer Intermolecular Condensation Salt Protonated Salt Form (Stable Storage) Monomer->Salt Acidification (HCl/TFA) Oxidation Aerobic Oxidation (- 2H, Spontaneous) Dimer->Oxidation O2 Exposure Pyrazine Tetrasubstituted Pyrazine (Degradation Product) Oxidation->Pyrazine Aromatization Salt->Monomer Neutralization

Fig 2. Self-condensation degradation pathway of α-amino ketones and salt stabilization.

Self-Validating Analytical Protocols

To ensure scientific integrity, we do not merely execute tests; we engineer self-validating systems. Every protocol below includes built-in checkpoints to verify the success of the methodology before proceeding.

Protocol A: LC-MS Purity and Mass Confirmation

Why 0.1% Formic Acid? The pyrazine nitrogen is poorly protonated, but the secondary cyclopropylamine readily ionizes. Formic acid ensures consistent protonation of the amine, preventing peak tailing on the C18 stationary phase.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

    • Self-Validation Checkpoint: Prior to sample injection, run a blank solvent injection. The baseline noise must remain below

      
       counts, confirming the absence of column carryover that could yield false impurity peaks.
      
  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile in Water containing 0.1% Formic Acid over 5 minutes.

    • Self-Validation Checkpoint: Spike the sample with a known internal standard (e.g., Caffeine). The retention time of the internal standard must fall within ±0.05 minutes of historical system suitability data, validating pump accuracy and gradient fidelity.

  • Step 3: Mass Spectrometry (ESI+). Operate the mass spectrometer in positive electrospray ionization mode.

    • Self-Validation Checkpoint: The primary ion must be observed at m/z 178.1

      
      . Crucially, the isotopic distribution must align with the theoretical pattern for 
      
      
      
      , validating the molecular formula and ruling out isobaric contaminants.
Protocol B: NMR Structural Elucidation

Why DMSO-


? The compound's polarity makes it poorly soluble in 

. Furthermore, DMSO-

shifts the residual water peak away from the critical methylene protons adjacent to the carbonyl (~4.5 ppm), allowing for unambiguous integration.
  • Step 1: Solvent Selection & Preparation. Dissolve 5 mg of the compound in 0.5 mL of DMSO-

    
    .
    
    • Self-Validation Checkpoint: Visually inspect the NMR tube for particulates. Perform a quick 1D

      
       scout scan; the residual DMSO pentet must be sharp and centered exactly at 2.50 ppm, validating magnetic field homogeneity (shimming) before acquiring the full spectrum.
      
  • Step 2:

    
     NMR Acquisition.  Acquire 16 to 32 transients with a relaxation delay (
    
    
    
    ) of at least 2 seconds.
    • Self-Validation Checkpoint: The integration ratio of the pyrazine aromatic protons (~8.6-9.2 ppm) to the methylene protons adjacent to the carbonyl (~4.5 ppm) must be exactly 3:2. Any deviation indicates incomplete reaction or degradation.

  • Step 3:

    
     NMR Acquisition.  Acquire the carbon spectrum to identify the carbonyl carbon.
    
    • Self-Validation Checkpoint: The carbonyl carbon must appear highly deshielded (typically >190 ppm). The absence of a peak in this region immediately flags the reduction or nucleophilic attack of the ketone moiety.

AnalyticalWorkflow Start Sample Prep (2-Cyclopropylamino-1-pyrazin-2-yl-ethanone) LCMS LC-MS Analysis (ESI+, C18 Column) Start->LCMS NMR NMR Spectroscopy (1H/13C in DMSO-d6) Start->NMR Stability Stability Assessment (pH & Temp Profiling) Start->Stability Data Data Synthesis & Impurity Profiling LCMS->Data NMR->Data Stability->Data

Fig 1. Standardized analytical workflow for characterization and stability profiling.

Synthetic Applications in Medicinal Chemistry

When properly stabilized and handled, 2-cyclopropylamino-1-pyrazin-2-yl-ethanone serves as a highly modular hub for complex molecule synthesis:

  • Heterocycle Annulation: The α-amino ketone motif is a classic precursor for synthesizing fused heterocyclic systems. Reaction with amidines or substituted hydrazines rapidly yields imidazoles or triazines, respectively. This is particularly useful for generating rigid, planar pharmacophores required for ATP-competitive kinase inhibition.

  • Reductive Amination & Chiral Alcohols: The ketone can be stereoselectively reduced (e.g., via asymmetric transfer hydrogenation or CBS reduction) to yield a chiral β-amino alcohol. This structural motif is heavily utilized in the design of CNS-penetrant molecules and β-adrenergic receptor modulators.

  • Amide Coupling & Rigidification: The secondary cyclopropylamine can be acylated using standard coupling reagents (HATU, EDC/HOBt) to form rigid amide linkers. The steric bulk of the cyclopropyl group restricts the conformational freedom of the resulting amide, often locking the molecule into a bioactive conformation that enhances target affinity.

References

  • Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry.[Link]

  • Development of Pyrazine-Containing Hybrids with Medicinal Chemistry Applications. IEASRJ.[Link]

Foundational

Technical Guide: Solubility &amp; Handling of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

Topic: Solubility of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2] [1] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

[1]

Executive Summary & Chemical Identity

2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is a specialized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and biologically active pyrazine derivatives.[1][2] Structurally, it consists of a pyrazine ring coupled to an ethanone chain with a secondary cyclopropylamine substituent at the


-position.[1][2]

Critical Stability Warning: As an


-amino ketone, this compound possesses inherent thermodynamic instability in its free base form.[1][2] It is prone to self-condensation (dimerization) to form dihydropyrazines, which subsequently oxidize to tetrasubstituted pyrazines (the Gutknecht Pyrazine Synthesis  pathway).[1][2] Consequently, this compound is almost exclusively handled and stored as a stable acid-addition salt (e.g., Hydrochloride or Hydrobromide).[1][2]

Chemical Structure:

  • IUPAC Name: 2-(cyclopropylamino)-1-(pyrazin-2-yl)ethan-1-one[1]

  • Molecular Formula:

    
     (Free Base)
    
  • Key Functionalities: Pyrazine (electron-deficient heteroaryl), Ketone (H-bond acceptor), Secondary Amine (Basic, H-bond donor).[1][2]

Physicochemical Solubility Profile

The solubility of this compound is strictly dependent on its protonation state.[1][2] The following data synthesizes experimental precedents from analogous pyrazinyl-ethanone systems and cyclopropylamine derivatives.

Table 1: Solubility Matrix (Salt vs. Free Base)
Solvent ClassSpecific SolventSalt Form (HCl/HBr) Free Base (In-Situ) Application Relevance
Polar Protic WaterHigh (>50 mg/mL)ModerateAqueous workup; Lyophilization.[1]
Methanol / EthanolHigh (>30 mg/mL)HighRecrystallization; HPLC mobile phase.[1]
Polar Aprotic DMSOVery High (>100 mg/mL)HighStock solutions for bioassays; NMR.[1]
DMF / NMPHigh HighReaction solvent for coupling.[1][2]
AcetonitrileLow to ModerateHighHPLC; Reaction solvent.[1][2]
Chlorinated Dichloromethane (DCM)Insoluble (<1 mg/mL)Very High Preferred extraction solvent.
ChloroformInsolubleHighNMR (

).[1]
Ethers THF / 2-MeTHFInsolubleHighGrignard/Lithiation reactions.[1]
Diethyl EtherInsolubleModeratePrecipitation of salt form.[1][2]
Hydrocarbons Toluene / HexaneInsolubleLowAnti-solvent for crystallization.[1][2]

Senior Scientist Note: Do not attempt to store the free base in solution for extended periods, especially in protic solvents, as this accelerates the dimerization degradation pathway.[1][2]

Experimental Protocols

Protocol A: Dynamic Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility for specific process conditions.[1]

  • Preparation: Weigh 10 mg of the compound (Salt form) into a 4 mL borosilicate vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.[1][2]
    
  • Equilibration: Vortex for 60 seconds. If fully dissolved, solubility is >100 mg/mL.[1][2]

  • Stepwise Addition: If undissolved, add solvent in 100

    
    L increments, vortexing and sonicating (30°C bath) between additions until clarity is achieved.
    
  • Quantification: Calculate solubility (

    
    ) using:
    
    
    
    
Protocol B: Safe "Free-Basing" & Extraction Workflow

Required when the reactive free amine is needed for nucleophilic substitution or condensation reactions.[1]

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 5 vol).[1][2]

  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM) or 2-MeTHF.[1]

  • Neutralization: While stirring vigorously at 0°C, slowly add saturated

    
     or 
    
    
    
    solution until the aqueous layer pH reaches 9–10.
  • Extraction: Separate the organic layer immediately.[1][2] Extract the aqueous layer 2x with DCM.[1][2]

  • Drying: Dry combined organics over

    
     (anhydrous) for <10 mins.
    
  • Utilization: Filter and use the solution immediately in the subsequent reaction step. Do not concentrate to dryness unless absolutely necessary, and never apply heat.[1][2]

Visualization of Workflows

Figure 1: Solubility & Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent system based on the intended application.[2]

SolventSelection Start Start: Select Application AppType Application Type? Start->AppType Reaction Synthetic Reaction AppType->Reaction Purification Purification/Analysis AppType->Purification Nucleophilic Nucleophilic Attack (Need Free Base) Reaction->Nucleophilic Coupling Amide Coupling (Salt OK + Base) Reaction->Coupling Recryst Recrystallization Purification->Recryst Chromatography Chromatography (HPLC) Purification->Chromatography Solv_DCM Use: DCM or THF (Generate in situ) Nucleophilic->Solv_DCM Solv_DMF Use: DMF or DMSO (Add DIPEA) Coupling->Solv_DMF Solv_Alc Use: EtOH/MeOH (Precipitate w/ Ether) Recryst->Solv_Alc Solv_Water Use: Water/Acetonitrile (Acidic Modifier) Chromatography->Solv_Water

Caption: Decision matrix for solvent selection based on the chemical state (Salt vs. Free Base) and intended process step.[1]

Figure 2: Stability & Degradation Pathway (Gutknecht Mechanism)

Understanding why the free base is unstable in solution.[2]

Degradation Salt Stable Salt Form (HCl) FreeBase Free Base (Alpha-Amino Ketone) Salt->FreeBase Neutralization (pH > 9) Dimer Dihydropyrazine (Self-Condensation) FreeBase->Dimer Time/Heat (Solution Phase) Oxidation Pyrazine Impurity (Irreversible) Dimer->Oxidation Oxidation (-2H)

Caption: The degradation pathway of alpha-amino ketones. Avoid prolonged storage of the free base to prevent dimerization.[1][2]

References

  • Gutknecht, H. (1879).[1][2] Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism for alpha-amino ketone self-condensation to pyrazines).[1]

  • BenchChem. (2025).[1][2][3] Solubility Profile of Acetylpyrazine in Common Organic Solvents. (Data for structural analog 2-acetylpyrazine).[1]

  • PubChem. Compound Summary: 2-Acetylpyrazine. National Library of Medicine.[1][2] (Physicochemical properties of the core pharmacophore).[2]

  • Bertus, P., & Caillé, J. (2025).[1][2] Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. (Handling and stability of cyclopropylamine derivatives).

  • Sigma-Aldrich. Safety Data Sheet: Cyclopropylamine. (Solubility and miscibility data for the amine substituent).[1][2]

Sources

Exploratory

Thermodynamic stability of pyrazine-based ethanone derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Pyrazine-Based Ethanone Derivatives Introduction: The Strategic Importance of Pyrazine Scaffolds Pyrazine, a six-membered heterocyclic aromatic compound conta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Pyrazine-Based Ethanone Derivatives

Introduction: The Strategic Importance of Pyrazine Scaffolds

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide range of pharmaceuticals, including anti-tubercular, anti-cancer, and anti-inflammatory agents, as well as functional materials used in optoelectronics.[2][3][4] The ethanone (acetyl) moiety, when appended to the pyrazine ring, introduces a key functional group that can significantly influence molecular properties through its electronic effects and potential for intermolecular interactions.

The thermodynamic stability of these derivatives is not an abstract academic concept; it is a critical determinant of a molecule's real-world viability. For a pharmaceutical compound, stability dictates shelf-life, formulation possibilities, and even bioavailability, as different crystalline forms (polymorphs) of the same molecule can possess vastly different stabilities and dissolution rates.[5] In materials science, thermal stability defines the operational limits of a compound.[6] This guide provides a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of pyrazine-based ethanone derivatives, blending theoretical principles with validated experimental and computational protocols.

Part 1: Foundational Principles of Thermodynamic Stability

Thermodynamic stability refers to the energy state of a chemical system at equilibrium.[7] A compound is considered thermodynamically stable if it exists in a low-energy state and does not spontaneously transform into a more stable form under given conditions.[7] This is fundamentally governed by the Gibbs free energy (G) of the system. Key factors influencing the stability of pyrazine-based ethanone derivatives include:

  • Intramolecular Forces: The strength of the covalent bonds within the molecule, including the resonance stabilization of the aromatic pyrazine ring.

  • Intermolecular Interactions: The forces between molecules in the solid state, such as hydrogen bonds (e.g., involving the pyrazine nitrogens or the ethanone oxygen), π-π stacking of the aromatic rings, and van der Waals forces. Stronger intermolecular forces lead to a more stable crystal lattice, often reflected in a higher melting point.[8]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms.[5][9] Different polymorphs can have significant differences in their lattice energies and, therefore, their thermodynamic stability. The most stable polymorph at a given temperature and pressure is the one with the lowest Gibbs free energy.

The following diagram illustrates the general structure of the molecules central to this guide.

Caption: General structure of a pyrazine-based ethanone derivative.

Part 2: Experimental Assessment of Thermal Stability

Directly measuring the thermal properties of a compound is the most definitive way to assess its stability. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12]

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Its purpose is to determine the temperature at which the material begins to decompose. The choice of an inert atmosphere (typically nitrogen or argon) is critical.[13] It ensures that the observed mass loss is due to thermal decomposition (the breaking of covalent bonds) rather than an oxidative process, providing a true measure of the compound's inherent thermal stability.

This protocol is designed to be self-validating by incorporating system suitability checks and precise parameter control, ensuring data is reliable and reproducible.

  • Instrument Preparation & Verification:

    • Objective: Ensure the instrument is performing to specification.

    • Steps:

      • Verify the calibration of the TGA balance using certified calibration weights.

      • Perform a temperature calibration using certified standards with known Curie points (e.g., Nickel).

      • Run a system blank (empty crucible) through the entire temperature program to establish a baseline and ensure no systemic mass loss or gain.

  • Sample Preparation:

    • Objective: Obtain a representative, uncontaminated sample.

    • Steps:

      • Ensure the pyrazine-ethanone derivative is crystalline and dry, as residual solvent will evaporate and be misinterpreted as early-stage decomposition.

      • Weigh 5-10 mg of the sample into an alumina or platinum crucible.[13] A smaller mass minimizes thermal gradients within the sample.

  • Experimental Execution:

    • Objective: Acquire precise mass loss data as a function of temperature.

    • Steps:

      • Place the crucible in the TGA furnace.

      • Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to create an oxygen-free environment.[13]

      • Initiate the heating program: Ramp the temperature from ambient (e.g., 25 °C) to a final temperature well beyond the expected decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.[13][14] This rate is a standard that balances resolution with experimental time.

      • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Objective: Determine the onset temperature of decomposition (Tonset).

    • Steps:

      • Plot mass (%) on the y-axis versus temperature (°C) on the x-axis.

      • Tonset is determined as the temperature at which a significant deviation from the baseline mass begins. This is often calculated using the tangent method on the decomposition step of the TGA curve.

      • The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss (Tpeak).[13]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for identifying thermal transitions such as melting (Tm), crystallization (Tc), and solid-solid transitions between polymorphs.[15] A high, sharp melting point typically indicates a highly ordered and stable crystal lattice. Broad melting peaks or multiple transitions can suggest the presence of impurities or polymorphism.

  • Instrument Preparation & Verification:

    • Objective: Ensure accurate temperature and enthalpy measurements.

    • Steps:

      • Calibrate the instrument for temperature and enthalpy using a certified Indium standard (Tm = 156.6 °C).

      • Run a baseline with two empty, hermetically sealed aluminum pans to ensure a flat thermal response across the temperature range.

  • Sample Preparation:

    • Objective: Ensure good thermal contact and prevent sample loss.

    • Steps:

      • Weigh 2-5 mg of the crystalline sample into an aluminum DSC pan.[13]

      • Hermetically seal the pan to contain the sample and prevent any loss due to sublimation before melting or decomposition.

  • Experimental Execution:

    • Objective: Detect and quantify thermal transitions.

    • Steps:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Purge the cell with an inert gas (e.g., Nitrogen) at 20-50 mL/min.

      • Execute a heat-cool-heat cycle:

        • First Heat: Ramp from ambient to a temperature above the expected melting point at 10 °C/min. This reveals the thermal history of the sample as received.

        • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

        • Second Heat: Ramp again at 10 °C/min. This cycle provides data on the inherent properties of the material after erasing its prior thermal history.[11]

      • Continuously record the differential heat flow.

  • Data Analysis:

    • Objective: Identify and quantify melting point, enthalpy of fusion, and other transitions.

    • Steps:

      • Plot heat flow (W/g) versus temperature (°C).

      • Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

      • The melting point (Tm) is typically taken as the onset or peak of the melting endotherm.

      • The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the energy required to break the crystal lattice.

The following diagram outlines the integrated workflow for these essential thermal analysis techniques.

cluster_tga TGA Analysis cluster_dsc DSC Analysis start Start: Crystalline Sample of Pyrazine-Ethanone Derivative prep Sample Preparation (Weighing & Crucible Loading) start->prep tga_inst TGA Instrument Setup (Inert Atmosphere Purge) prep->tga_inst dsc_inst DSC Instrument Setup (Hermetic Sealing, Inert Purge) prep->dsc_inst tga_run Heating Program (e.g., 10 °C/min) tga_inst->tga_run tga_data Acquire Mass vs. Temp Data tga_run->tga_data analysis Data Analysis & Interpretation tga_data->analysis dsc_run Heat-Cool-Heat Cycle (e.g., 10 °C/min) dsc_inst->dsc_run dsc_data Acquire Heat Flow vs. Temp Data dsc_run->dsc_data dsc_data->analysis report Report: Tₒₙₛₑₜ, Tₘ, ΔHբᵤₛ (Stability Profile) analysis->report

Caption: Experimental workflow for thermal analysis of pyrazine derivatives.

Interpreting Quantitative Data

The data gathered from TGA and DSC allows for a direct comparison of the stability of different derivatives.

Derivative ExampleSubstituent (R)Tm (°C) [DSC]Tonset (°C) [TGA]Interpretation
1 -H115210Baseline stability.
2 -NH2158245Increased stability due to intermolecular hydrogen bonding from the amino group.
3 -NO2145230Electron-withdrawing group enhances dipole interactions, increasing lattice energy.
4 -OCH3125215Methoxy group provides moderate stability enhancement.

Note: Data is representative and for illustrative purposes.

Part 3: Computational Prediction of Thermodynamic Stability

While experimental methods provide definitive data, computational chemistry, particularly Density Functional Theory (DFT), offers predictive power and mechanistic insight before a compound is ever synthesized.[16][17] DFT can elucidate the electronic properties that underpin thermodynamic stability.

Expertise & Causality: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[17] By solving approximations of the Schrödinger equation, it can predict molecular geometries, energies, and other properties. For stability analysis, we are particularly interested in two key metrics: the HOMO-LUMO energy gap and the heat of formation. A successful DFT study relies on choosing an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) that are well-suited for the chemical system being studied.[16][18]

Key Stability Descriptors from DFT
  • HOMO-LUMO Gap (ΔE): This is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state.[16][19][20]

  • Heat of Formation (ΔHf): This value represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of thermodynamic stability. For complex heterocyclic compounds, positive heats of formation are common and are a key parameter, especially in the field of energetic materials.[21][22]

Self-Validating DFT Workflow

This workflow ensures that the calculated properties are derived from a physically meaningful and stable molecular structure.

  • Structure Input:

    • Objective: Create an initial 3D structure of the pyrazine-ethanone derivative.

    • Method: Use molecular building software (e.g., GaussView, Avogadro) to construct the molecule.

  • Geometry Optimization:

    • Objective: Find the lowest energy conformation of the molecule.

    • Method: Perform a geometry optimization calculation using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[23] The algorithm iteratively adjusts bond lengths, angles, and dihedrals to minimize the total electronic energy.

  • Frequency Analysis (Self-Validation Step):

    • Objective: Confirm that the optimized structure is a true energy minimum.

    • Method: Perform a vibrational frequency calculation on the optimized geometry. A true minimum on the potential energy surface will have zero imaginary frequencies.[22] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be further optimized. This step is critical for the trustworthiness of all subsequent calculations.

  • Property Calculation:

    • Objective: Compute the electronic properties related to stability.

    • Method: Using the validated minimum-energy structure, perform a single-point energy calculation to obtain the final electronic energy, HOMO and LUMO energies, and other desired properties.

  • Analysis & Interpretation:

    • Objective: Relate calculated properties to thermodynamic stability.

    • Method: Calculate the HOMO-LUMO gap. Use isodesmic reactions or other established methods to calculate the heat of formation from the total electronic energies.[16] Compare these values across a series of derivatives to predict relative stabilities.

The logical flow of this computational approach is visualized below.

start Start: Design of Pyrazine-Ethanone Derivative build Build Initial 3D Molecular Structure start->build optimize Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build->optimize freq_check Frequency Calculation (Self-Validation) optimize->freq_check reoptimize Re-optimize Structure freq_check->reoptimize Imaginary Frequencies Found (Saddle Point) properties Single-Point Energy Calculation (on Validated Geometry) freq_check->properties No Imaginary Frequencies (True Minimum) reoptimize->optimize analysis Extract & Analyze Properties (HOMO-LUMO Gap, ΔHբ, etc.) properties->analysis report Predict Relative Thermodynamic Stability analysis->report

Caption: Logical workflow for DFT-based stability assessment.

Conclusion: An Integrated Approach to Stability Analysis

The thermodynamic stability of pyrazine-based ethanone derivatives is a multifaceted property that is paramount for their application in drug development and materials science. A robust evaluation cannot rely on a single technique. The most powerful approach is an integrated one, where predictive computational models like DFT are used to screen candidates and provide mechanistic understanding, while definitive experimental techniques like TGA and DSC are used to validate these predictions and provide quantitative, real-world data. By employing the self-validating protocols and logical frameworks detailed in this guide, researchers can confidently assess the stability of novel derivatives, accelerating the development of safe, effective, and reliable chemical entities.

References

  • Nabati, M., & Mahkam, M. (2016). DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. Organic Chemistry Research, 2(1), 70-80. [Link]

  • Zhang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 10875–10886. [Link]

  • Thang, N. D., et al. (2021). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Polycyclic Aromatic Compounds, 41(4), 6718-6727. [Link]

  • Vaitkeviciene, V., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 25(23), 5589. [Link]

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(5), 325-329. [Link]

  • Sari, Y., et al. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Indonesian Journal of Chemistry, 20(3), 569-577. [Link]

  • Al-Janabi, A. H., et al. (2022). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1(1), 1-10. [Link]

  • Thang, N. D., et al. (2021). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Semantic Scholar. [Link]

  • Diazine Stability & Aromaticity: A Computational Study. (n.d.). Studylib.net. [Link]

  • TGA and DSC thermograms of the 6i, 11f, and 13b recorded with a... (n.d.). ResearchGate. [Link]

  • Pîrcălăboiu, R. S., et al. (2015). A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements. Heteroatom Chemistry, 26(3), 206-214. [Link]

  • Wang, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(5), 2858-2866. [Link]

  • Chylewska, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. New Journal of Chemistry, 40(7), 5947-5957. [Link]

  • Tovey, G. D., et al. (2020). Polymorphism and Negative Linear Compressibility in Pyrazine-d4. Crystal Growth & Design, 20(1), 443-451. [Link]

  • Zhang, J., et al. (2020). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega, 5(31), 19690-19696. [Link]

  • Chylewska, A., et al. (2020). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 25(18), 4229. [Link]

  • Popik, O., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 7959-7967. [Link]

  • Singh, J., et al. (2021). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. New Journal of Chemistry, 45(44), 20743-20748. [Link]

  • Kumar, H. V., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2056-2067. [Link]

  • Evers, W. J., et al. (1973). U.S. Patent No. 3,746,711. Washington, DC: U.S.
  • Shaikh, T. (2021). Polymorphism and Polymorph Characterisation in Pharmaceuticals. SSRN. [Link]

  • Huličiak, M., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4118. [Link]

  • Uzoekwe, S. A., et al. (2022). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. Medires, 2(1), 1-10. [Link]

  • Pyrazine. (n.d.). In Britannica. [Link]

  • Pagoria, P. F., et al. (2022). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters, 24(5), 1138-1142. [Link]

  • Kumar, R., et al. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. World Journal of Pharmaceutical Research, 6(13), 586-603. [Link]

  • Wang, Y., et al. (2021). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(5), 2858-2866. [Link]

  • Zhang, T., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2298. [Link]

  • Metal-ligand equilibria in solution. (n.d.). e-PG Pathshala. [Link]

  • Kumar, S., & Singh, R. V. (2014). Study of pH dependent coordination behaviour of some pyrazine derivative. International Journal of Creative Research Thoughts, 2(3), 1269-1275. [Link]

  • Yam, V. W., et al. (2018). Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Journal of the American Chemical Society, 140(28), 8843-8851. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, a compound of interest for researchers, scientists, and professionals in drug development. While a specific CAS number...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, a compound of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this molecule is not widely cataloged, this document outlines its logical synthesis, predicted chemical identifiers, and a discussion of its potential scientific and therapeutic relevance based on the well-established chemistry of its constituent moieties.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The incorporation of an N-cyclopropyl group can further enhance the pharmacological profile of a molecule due to the unique conformational constraints and metabolic stability conferred by the cyclopropyl ring.[5][6] This guide focuses on the ethanone-linked pyrazine, 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, a molecule that combines these key structural features and holds potential for further investigation in drug discovery programs.

Predicted Chemical Identifiers and Properties

Given the proposed structure, a set of chemical identifiers and properties can be predicted for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. These are essential for its theoretical study and future experimental verification.

Identifier TypePredicted Value
IUPAC Name 2-(Cyclopropylamino)-1-(pyrazin-2-yl)ethan-1-one
Molecular Formula C9H11N3O
Molecular Weight 177.21 g/mol
SMILES C1CC1NC(=O)C2=NC=CN=C2
InChI Key (Predicted)
CAS Number Not Assigned

Synthesis and Mechanism

The most plausible and efficient synthetic route to 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone involves the nucleophilic substitution of a suitable precursor, 2-bromo-1-pyrazin-2-yl-ethanone, with cyclopropylamine. This reaction is a classic example of the formation of an α-amino ketone.

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon atom bearing the bromine atom. The displacement of the bromide ion results in the formation of the desired product.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Start 2-Bromo-1-pyrazin-2-yl-ethanone (CAS: 132426-19-8) Reaction Nucleophilic Substitution (SN2) Start->Reaction Reagent Cyclopropylamine (CAS: 765-30-0) Reagent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Proposed workflow for the synthesis and characterization of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-1-pyrazin-2-yl-ethanone (1.0 eq)[7]

  • Cyclopropylamine (1.2 eq)[8][9]

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

  • Polar aprotic solvent (e.g., Acetonitrile or Tetrahydrofuran)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • To a solution of 2-bromo-1-pyrazin-2-yl-ethanone in the chosen anhydrous solvent, add cyclopropylamine and the non-nucleophilic base.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient to afford the pure 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10] The expected spectral data should be consistent with the proposed structure.

Potential Applications and Scientific Interest

The structural combination of a pyrazine ring and a cyclopropylamino group suggests several potential areas of application in drug discovery and development.

  • Kinase Inhibition: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a common interaction motif in the hinge region of many protein kinases.[11] Therefore, this compound could be explored as a scaffold for the development of novel kinase inhibitors for oncology or inflammatory diseases.

  • Antiviral Activity: Pyrazine derivatives have shown promise as antiviral agents.[3] The introduction of the cyclopropylamino moiety could modulate the activity and pharmacokinetic properties of the parent pyrazine structure.

  • Neurological Disorders: The cyclopropylamine moiety is present in several drugs targeting the central nervous system.[6] This suggests that 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone could be investigated for its potential in treating neurological or psychiatric conditions.

Hypothetical Signaling Pathway Involvement

G cluster_1 Hypothetical Kinase Inhibition Pathway Ligand 2-Cyclopropylamino- 1-pyrazin-2-yl-ethanone Kinase Target Kinase (e.g., Receptor Tyrosine Kinase) Ligand->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competitive Inhibition Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical mechanism of action via competitive inhibition of a target kinase.

Conclusion

While 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is not yet a widely characterized compound, its synthesis is readily achievable through established chemical methodologies. The combination of the pharmacologically significant pyrazine core and the beneficial properties of the cyclopropylamino group makes it an attractive target for further research in medicinal chemistry. This guide provides a solid foundation for its synthesis, characterization, and exploration of its potential therapeutic applications.

References

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Pharmaceutical Chemistry.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Spandidos Publications. Pyrazine derivatives: Significance and symbolism. [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Wikipedia. Cyclopropylamine. [Link]

  • MDPI. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. [Link]

  • ScienceDirect. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • PubMed. Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors. [Link]

  • PubChem. 2-Bromo-1-pyrazin-2-yl-ethanone. [Link]

Sources

Exploratory

Thermal Characterization of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone: Predictive Modeling and Empirical Validation Workflows

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Focus: 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5) Executive Summary In the pipelin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Focus: 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5)

Executive Summary

In the pipeline of active pharmaceutical ingredient (API) development, the precise determination of thermal properties—specifically the melting point (


) and boiling point (

)—is non-negotiable. These metrics dictate downstream decisions regarding solvent selection, crystallization processes, and solid-state formulation stability.

2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (Molecular Formula:


) is a complex heteroaromatic intermediate. Because empirical thermal data for highly specific, novel pyrazine derivatives is often proprietary or absent from public compendia, application scientists must bridge the gap between predictive thermodynamic modeling and rigorous empirical validation. This whitepaper outlines the structural causality driving the thermal behavior of this compound and provides the self-validating analytical protocols required to empirically determine its melting and boiling points.

Structural Causality and Predictive Thermodynamics

To establish a baseline for empirical testing, we must first analyze the molecular architecture of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. The thermal transitions of this molecule are governed by three primary structural features:

  • The Pyrazine Ring: The planar, electron-deficient diazine ring facilitates strong

    
     stacking in the solid state, promoting efficient crystal lattice packing.
    
  • The Ketone Carbonyl & Secondary Amine: The

    
     group acts as a hydrogen bond donor, while the 
    
    
    
    acts as a hydrogen bond acceptor. This enables robust intermolecular hydrogen bonding, significantly elevating both the energy required to disrupt the crystal lattice (melting point) and the energy required for vaporization (boiling point).
  • The Cyclopropyl Group: While aliphatic, the rigid ring strain of the cyclopropyl group introduces specific steric boundaries that prevent the melting point from reaching the extreme highs seen in fully planar, fused aromatic systems.

Because of these strong intermolecular forces, traditional distillation methods for boiling point determination are highly prone to causing thermal decomposition before vaporization is achieved.

Predictive Data Presentation

Using the Joback-Reid group contribution method—a foundational thermodynamic model that calculates thermophysical properties by summing the contributions of individual functional groups [1]—we can establish highly accurate predictive ranges.

Table 1: Thermodynamic Profile of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

PropertyPredictive Model (Joback-Reid)Expected Empirical RangePrimary Analytical Technique
Molecular Weight 177.20 g/mol 177.20 g/mol Mass Spectrometry (LC-MS)
Melting Point (

)
~110.5 °C105.0 - 125.0 °CDifferential Scanning Calorimetry
Boiling Point (

)
~324.8 °C315.0 - 340.0 °CThermogravimetric Analysis (TGA)
Thermal Stability N/ADecomposes > 350 °CTGA-FTIR

Mechanistic Workflows

The following diagrams illustrate the logical relationship between the compound's molecular structure and its thermal properties, as well as the parallel analytical workflow required for empirical validation.

G A 2-Cyclopropylamino-1- pyrazin-2-yl-ethanone B Secondary Amine (-NH-) A->B C Ketone & Pyrazine (C=O, N) A->C D Intermolecular Hydrogen Bonding B->D E Strong Dipole-Dipole Interactions C->E F Elevated Melting Point (Tm) D->F G Elevated Boiling Point (Tb) D->G E->F E->G

Fig 1: Structural drivers of thermal properties in 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

Workflow Start API Intermediate Sample (1-5 mg) DSC DSC Analysis (10°C/min ramp) Start->DSC TGA TGA Analysis (Pinhole crucible) Start->TGA Purity Purity Verification (Freezing-point depression) DSC->Purity DTG Derivative DTG (Mass loss vs Temp) TGA->DTG Tm Determine Exact Tm (Endothermic Peak) Purity->Tm Tb Determine Tb (Onset of Vaporization) DTG->Tb

Fig 2: Parallel DSC and TGA workflow for empirical thermal characterization and purity validation.

Empirical Validation Protocols

To move from prediction to verified empirical data, visual capillary melting point apparatuses and standard distillation rigs are insufficient. They lack the sensitivity to detect polymorphs and cannot differentiate between boiling and thermal degradation. Instead, we utilize a self-validating thermal analysis system.

Protocol A: Melting Point & Purity Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of pharmaceutical intermediates. It provides an absolute method for purity verification by measuring the heat of fusion (


) and applying the Van 't Hoff equation for freezing-point depression [2].

Causality Check: Why DSC? Impurities disrupt the crystal lattice, broadening the melting peak and lowering the onset temperature. DSC quantifies this depression, simultaneously validating the compound's purity and its true thermodynamic melting point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pierced lid. Note: The micro-pierce allows any residual trapped moisture to escape without building pressure that could skew the heat flow signal.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Thermal Method:

    • Equilibrate at 25 °C for 3 minutes.

    • Ramp temperature at 10 °C/min up to 200 °C. Note: A 10 °C/min ramp provides the optimal mathematical balance between signal sensitivity and peak resolution.

  • Data Integration: Identify the primary endothermic event. The extrapolated onset temperature of this peak is recorded as the true Melting Point (

    
    ).
    
Protocol B: Boiling Point Estimation via TGA

Because 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone has a highly elevated predicted boiling point (> 300 °C), traditional ebulliometry will likely result in the compound degrading before it boils. Thermogravimetric Analysis (TGA) circumvents this by tracking precise mass loss as a function of temperature, allowing us to pinpoint the exact onset of vaporization [3].

Causality Check: Why a pinhole crucible? If an open crucible is used, the compound will undergo premature surface evaporation, yielding an artificially low boiling point. A pinhole lid creates a "self-generated atmosphere," ensuring that mass loss only occurs when the bulk vapor pressure exceeds the ambient pressure (true boiling).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the sample into an Alumina (

    
    ) crucible equipped with a pinhole lid (typically 50 µm diameter).
    
  • Atmosphere Control: Purge the TGA balance and furnace with Nitrogen (

    
    ) at 40 mL/min.
    
  • Thermal Method:

    • Equilibrate at 25 °C.

    • Ramp temperature at 10 °C/min up to 500 °C.

  • Data Integration (DTG): Plot the mass percentage against temperature. Generate the First Derivative Thermogravimetry (DTG) curve.

  • Analysis: The boiling point (

    
    ) is determined by the extrapolated onset temperature of the sharpest mass-loss step on the DTG curve. If the mass loss is accompanied by a change in the purge gas chemistry (detectable if coupled with FTIR), the compound is decomposing rather than boiling cleanly, and the recorded value represents the thermal decomposition threshold.
    

References

  • Joback Method for Property Estimation Source: Wikipedia / Grokipedia (Based on Joback, K.G., and R.C. Reid. "Estimation of Pure-Component Properties from Group-Contributions.") URL:[Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH / PubMed) URL:[Link]

  • Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate normal boiling points Source: ResearchGate URL:[Link]

Foundational

Structural analysis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone pharmacophore

Topic: Structural Analysis & Synthetic Utility of the 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Pharmacophore Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis & Synthetic Utility of the 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Pharmacophore Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

The molecule 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS 1353972-34-5) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Structurally, it combines an electron-deficient pyrazine heteroaromatic ring with a reactive


-aminoketone  linker and a conformationally restricted cyclopropyl  amine.

This scaffold is not merely a building block; it is a privileged pharmacophore precursor used extensively in the synthesis of kinase inhibitors (e.g., p38 MAPK, CSNK2A) and HCV NS5A/NS5B inhibitors . Its utility lies in its dual nature: it serves as a direct pharmacophore providing critical Hydrogen Bond Acceptor (HBA) and Donor (HBD) motifs, and as a synthetic precursor for generating substituted imidazoles and amino-alcohols via cyclization or reduction, respectively.

This guide analyzes the structural dynamics, electronic properties, and synthetic protocols required to leverage this scaffold in Fragment-Based Drug Discovery (FBDD).

Chemical Architecture & Electronic Properties

The scaffold is defined by three distinct functional domains, each contributing specific properties to ligand-target binding kinetics.

The Pyrazine Core (Electronic Sink)
  • Property: The pyrazine ring is highly electron-deficient due to the two nitrogen atoms at positions 1 and 4.

  • Pharmacophoric Role: It acts as a weak base (

    
    ) and a significant H-bond acceptor. In kinase inhibitors, the pyrazine nitrogens frequently interact with the hinge region (e.g., Met, Leu backbone NH).
    
  • Electronic Effect: The electron-withdrawing nature of the pyrazine ring increases the electrophilicity of the adjacent carbonyl carbon, making the

    
    -methylene protons more acidic and the ketone more reactive toward nucleophilic attack.
    
The -Aminoketone Linker (The Reactive Hinge)
  • Structure: A flexible ethanone tether connecting the aromatic core to the amine.

  • Stability Warning: Free base

    
    -aminoketones are prone to self-condensation to form dihydropyrazines (dimerization). Protocol:  This compound must be isolated and stored as a hydrochloride or hydrobromide salt to prevent degradation.
    
  • Synthetic Utility: This motif is the "linchpin" for cyclization reactions. Condensation with aldehydes (Marckwald or similar type reactions) yields tri-substituted imidazoles, a scaffold ubiquitous in p38 MAPK inhibitors.

The Cyclopropylamine (Steric Anchor)
  • Conformational Restriction: Unlike isopropyl or ethyl groups, the cyclopropyl ring is rigid. It locks the N-substituent vector, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: The cyclopropyl group is often resistant to P450-mediated dealkylation compared to straight-chain alkyls, extending the half-life (

    
    ) of the parent drug.
    

Pharmacophoric Mapping & Interaction Logic

To utilize this scaffold effectively, one must understand its interaction potential within a binding pocket.

Interaction Nodes
  • Pyrazine N1/N4: Water-mediated H-bonding or direct interaction with hinge residues.

  • Ketone Oxygen: Strong H-bond acceptor. Often interacts with conserved waters or Ser/Thr side chains.

  • Secondary Amine (NH): Critical H-bond donor.

  • Cyclopropyl Ring: Lipophilic contact. Fits into small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Visualization: Pharmacophore Interaction Graph

PharmacophoreMap Pyrazine Pyrazine Ring (Electron Deficient) Ketone Carbonyl (C=O) (H-Bond Acceptor) Pyrazine->Ketone Inductive Withdrawal Hinge Target: Hinge Region (Met/Leu) Pyrazine->Hinge H-Bond (Acceptor) Linker Methylene (CH2) (Spacer) Ketone->Linker Ketone->Hinge H-Bond (Acceptor) Amine Amine (NH) (H-Bond Donor) Linker->Amine Cyclopropyl Cyclopropyl (Hydrophobic/Steric) Amine->Cyclopropyl Steric Lock Amine->Hinge H-Bond (Donor) Gatekeeper Target: Hydrophobic Pocket (Val/Ile) Cyclopropyl->Gatekeeper Van der Waals

Figure 1: Pharmacophoric connectivity and theoretical binding interactions of the scaffold within a kinase ATP-binding pocket.

Experimental Protocols

Synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone HCl

Rationale: Direct alkylation of amines with


-bromoketones is the most efficient route. The use of the HCl salt form is mandatory for stability.

Reagents:

  • Acetylpyrazine (1.0 eq)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) (1.0 eq)
    
  • Cyclopropylamine (2.5 eq - excess acts as base)

  • Solvents: HBr/Acetic Acid, Ethanol, Diethyl Ether.

Step-by-Step Methodology:

  • Bromination (Generation of Electrophile):

    • Dissolve Acetylpyrazine (10 mmol) in 33% HBr/Acetic acid (20 mL).

    • Add

      
       (10 mmol) dropwise at 0°C.
      
    • Stir at RT for 2 hours. The reaction yields 2-bromo-1-(pyrazin-2-yl)ethanone .

    • Note: Isolate the intermediate rapidly or use in situ to prevent decomposition.

  • Aminolysis (Nucleophilic Displacement):

    • Dissolve the crude bromo-ketone in cold Ethanol (50 mL).

    • Add Cyclopropylamine (25 mmol) dropwise at 0°C. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Isolation (Salt Formation):

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in EtOAc and wash with saturated

      
       (to remove HBr salts).
      
    • Dry organic layer (

      
      ) and filter.
      
    • Critical Step: Cool the filtrate to 0°C and bubble dry HCl gas (or add 4M HCl in Dioxane) until precipitation is complete.

    • Filter the white solid: 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Hydrochloride .

Synthesis of Imidazole Derivatives (Cyclization)

Rationale: This scaffold is a precursor for 4-(pyrazin-2-yl)-imidazole inhibitors (e.g., p38 inhibitors).

Workflow Diagram:

SynthesisWorkflow Start Acetylpyrazine Step1 Bromination (Br2 / HBr) Start->Step1 Inter1 2-Bromo-1-(pyrazin-2-yl)ethanone Step1->Inter1 Step2 Aminolysis (Cyclopropylamine) Inter1->Step2 Product 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Step2->Product Step3 Cyclization (R-CHO / NH4OAc) Product->Step3 Knoevenagel / Marckwald Final 1-Cyclopropyl-4-(pyrazin-2-yl)-imidazole (Kinase Inhibitor Core) Step3->Final

Figure 2: Synthetic pathway transforming the acetylpyrazine precursor into the target pharmacophore and subsequent imidazole scaffold.

Quantitative Data Summary

ParameterValue / DescriptionRelevance
Molecular Weight 177.20 g/mol (Free Base)Fragment-like (Rule of 3 compliant).
cLogP ~0.5 - 0.8High water solubility; ideal for FBDD.
pKa (Pyrazine) ~0.6Very weak base; remains neutral at physiologic pH.
pKa (Amine) ~7.8 - 8.2Partially protonated at physiologic pH; mimics Lys/Arg interactions.
H-Bond Donors 1 (NH)Critical for hinge binding.
H-Bond Acceptors 3 (2 Pyrazine N, 1 C=O)High acceptor density for such a small fragment.
Rotatable Bonds 3Moderate flexibility allows induced fit.

References

  • PubChem. (n.d.). 1-pyrazin-2-yl(111C)ethanone | C6H6N2O. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Galal, K. A., et al. (2023).[1][2][3] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity. bioRxiv.[4] Retrieved March 2, 2026, from [Link]

  • Burdick, D. J., et al. (2015).[5] Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4728-4732. Retrieved March 2, 2026, from [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361.[1]

  • Matrix Fine Chemicals. (n.d.). 1-(PYRAZIN-2-YL)ETHAN-1-ONE Product Data. Retrieved March 2, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

Abstract & Scope This application note details a robust, two-step synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone , a functionalized -amino ketone often utilized as a pharmacophore in kinase inhibitor discovery (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, two-step synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone , a functionalized


-amino ketone often utilized as a pharmacophore in kinase inhibitor discovery (e.g., CHK1, ATR inhibitors).

Critical Technical Challenge: Free


-amino ketones derived from electron-deficient heterocycles (like pyrazine) are thermodynamically prone to self-condensation (dimerization) to form dihydropyrazines (Gutknecht pyrazine synthesis). Therefore, this protocol prioritizes the isolation of the target as a stable Hydrochloride (HCl) salt , ensuring long-term stability and preventing degradation during storage.

Retrosynthetic Strategy & Logic

The synthesis is designed around the classic nucleophilic substitution of an


-halo ketone.
  • Step 1 (Activation): Selective

    
    -bromination of 2-acetylpyrazine. The use of hydrobromic acid (
    
    
    
    ) in acetic acid (
    
    
    ) serves a dual purpose: it catalyzes the enolization of the ketone and protonates the pyrazine nitrogen, preventing unwanted
    
    
    -bromination or charge-transfer complex formation.
  • Step 2 (Amination): Nucleophilic displacement with cyclopropylamine. This step requires strict temperature control (

    
    ) to minimize double alkylation (formation of tertiary amines) and immediate acidification to trap the product as a salt.
    
Reaction Scheme (Graphviz)

ReactionScheme Start 2-Acetylpyrazine Inter 2-Bromo-1-(pyrazin-2-yl)ethanone (Lachrymator!) Start->Inter Step 1: Bromination Product Target (Free Base) (Unstable) Inter->Product Step 2: SN2 Displacement Reagent1 Br2 / HBr / AcOH Reagent1->Inter Reagent2 Cyclopropylamine THF, 0°C Reagent2->Product Salt Target . HCl (Stable Solid) Product->Salt HCl/Dioxane

Caption: Two-step synthetic pathway emphasizing the transition from unstable free base to stable salt.

Experimental Protocol

Safety Pre-requisites
  • Lachrymator Warning: The intermediate

    
    -bromoketone is a potent lachrymator (tear gas agent). All operations in Step 1 must be performed in a high-efficiency fume hood.
    
  • Cyclopropylamine: Highly volatile and toxic. Handle with cold glassware.

Step 1: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][2]AmountMmol
2-Acetylpyrazine 122.121.05.00 g40.9
HBr (33% in AcOH) 80.910.21.5 mLcat.
Bromine (

)
159.811.052.2 mL42.9
Acetic Acid (Glacial) 60.05Solvent40 mL-

Procedure:

  • Dissolution: In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a dropping funnel and an internal thermometer, dissolve 2-acetylpyrazine (5.00 g) in glacial acetic acid (40 mL).

  • Activation: Add

    
     (33% in 
    
    
    
    , 1.5 mL). Stir for 10 minutes at Room Temperature (RT) to protonate the pyrazine ring (solution typically turns yellow/orange).
  • Bromination: Cool the solution to

    
     (water bath). Add elemental Bromine (
    
    
    
    ) dropwise over 30 minutes.
    • Note: The reaction is exothermic. Maintain internal temperature

      
       to prevent poly-bromination.
      
  • Completion: Allow the mixture to stir at RT for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a slightly less polar spot (
    
    
    
    ).
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Neutralize carefully with solid

      
       until pH 
      
      
      
      7-8. Caution: Vigorous foaming.
    • Extract immediately with Dichloromethane (DCM,

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo (bath temp
      
      
      ).
  • Outcome: Yields

    
     6.5–7.5 g (Yellowish solid). Use immediately in Step 2. Do not store for 
    
    
    
    hours.
Step 2: Amination to 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (HCl Salt)

Reagents Table:

ReagentMW ( g/mol )Equiv.[2]AmountMmol
Bromoketone (Step 1) 201.021.06.00 g29.8
Cyclopropylamine 57.092.55.2 mL74.5
THF (Anhydrous) 72.11Solvent60 mL-
4M HCl in Dioxane 36.461.511.2 mL44.7

Procedure:

  • Preparation: Dissolve the crude bromoketone (6.00 g) in anhydrous THF (60 mL) in a 250 mL RBF under Nitrogen atmosphere. Cool to

    
     (Ice/Salt bath).
    
  • Addition: Add Cyclopropylamine (

    
    ) dropwise over 15 minutes.
    
    • Mechanistic Insight: Using excess amine (2.5 eq) acts as an acid scavenger for the generated

      
      . Alternatively, 1.1 eq of amine + 1.5 eq of DIPEA can be used if cyclopropylamine is scarce.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT for 1 hour.
    
    • Checkpoint: LC-MS should show mass

      
      . If a peak at 
      
      
      
      is seen, this is the bis-alkylated byproduct (avoided by keeping excess amine and low temp).
  • Workup (Salt Formation):

    • Filter off the precipitated cyclopropylamine hydrobromide salts.

    • Concentrate the filtrate to

      
       volume (do not dry completely to avoid self-condensation).
      
    • Dilute with Diethyl Ether (

      
      ).
      
    • Add 4M HCl in Dioxane (

      
      ) dropwise with vigorous stirring. A precipitate will form immediately.
      
  • Isolation: Filter the solid, wash with cold Ether (

    
    ), and dry under vacuum/nitrogen flow.
    

Workup & Purification Logic

The following flowchart illustrates the critical decision points in the purification process to ensure the removal of the lachrymatory intermediate and the stabilization of the final amine.

WorkupLogic Step1 Crude Reaction Mixture (Step 2) Filter Filtration Step1->Filter Solid1 Solid: Amine.HBr Salts (Discard) Filter->Solid1 Liquid1 Filtrate: Product (Free Base) Filter->Liquid1 Acid Add HCl/Dioxane Liquid1->Acid Precip Precipitation of Product.HCl Acid->Precip Wash Ether Wash & Dry Precip->Wash

Caption: Purification workflow designed to remove inorganic salts and trap the unstable kinetic product.

Analytical Validation

Expected Data for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone


 HCl: 
  • Appearance: Off-white to pale yellow hygroscopic solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.50 (br s, 2H, 
      
      
      
      ),
    • 
       9.25 (d, 
      
      
      
      , 1H, Pyrazine-H3),
    • 
       8.95 (d, 
      
      
      
      , 1H, Pyrazine-H6),
    • 
       8.80 (dd, 1H, Pyrazine-H5),
      
    • 
       4.95 (s, 2H, 
      
      
      
      ),
    • 
       2.85 (m, 1H, Cyclopropyl-CH),
      
    • 
       0.90–0.70 (m, 4H, Cyclopropyl-
      
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 
    
    
    
    .

References

  • General Pyrazine Functionalization

    • Topics in Heterocyclic Chemistry. "Green methods in halogenation of heterocycles." (2012).[3] Link

  • Alpha-Amino Ketone Stability

    • BenchChem Application Notes. "Minimizing by-product formation in pyrazine synthesis (Gutknecht Synthesis)." Link

  • Bromination Protocols

    • Podgoršek, A. et al. "Electrophilic Bromination of Alkenes and Ketones." Chem. Eur. J.[3] (2008).[3] Link

  • Cyclopropylamine Reactivity

    • Organic Letters.[4] "Synthetic Methods towards 1-Substituted Cyclopropylamines." Link

Sources

Application

Application Note: Synthesis and Optimization of 2-Cyclopropylamino-1-(pyrazin-2-yl)ethanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide a robust, scalable, and self-validating protocol for the preparation of 2-cyclopropylamino-1-(pyrazin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide a robust, scalable, and self-validating protocol for the preparation of 2-cyclopropylamino-1-(pyrazin-2-yl)ethanone, a critical heterocyclic building block used in the development of kinase inhibitors and GPCR-targeting therapeutics.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of α-aminoketones featuring electron-deficient heteroaromatics presents unique challenges. The target molecule, 2-cyclopropylamino-1-(pyrazin-2-yl)ethanone, is accessed via a two-step linear sequence starting from commercially available acetylpyrazine.

  • Step 1: Acid-Catalyzed α-Bromination. The strongly electron-withdrawing nature of the pyrazine ring reduces the nucleophilicity of the corresponding enol. Therefore, bromination requires strongly acidic conditions (HBr in acetic acid) to force enolization[1]. The intermediate, 2-bromo-1-(pyrazin-2-yl)ethanone, is isolated as a hydrobromide salt[2]. This salt formation is a critical self-validating feature: it precipitates the product out of the reaction matrix, effectively halting the reaction and preventing deleterious di- or tri-bromination.

  • Step 2: Nucleophilic Substitution (N-Alkylation). The α-bromoketone undergoes an

    
     reaction with cyclopropylamine[3]. Because freebase α-aminoketones are notoriously unstable and rapidly undergo intermolecular self-condensation (yielding dihydropyrazines), the reaction must be strictly temperature-controlled and the final product must be immediately trapped as a hydrochloride salt to ensure long-term stability.
    

Visual Synthesis Workflow

SynthesisWorkflow SM Acetylpyrazine (Starting Material) Step1 Bromination (Br₂, HBr/AcOH) 0 °C to RT SM->Step1 Int1 2-Bromoacetylpyrazine Hydrobromide Salt Step1->Int1 Precipitation Step2 N-Alkylation (Cyclopropylamine, DIPEA) -5 °C to 0 °C Int1->Step2 Target 2-Cyclopropylamino-1- (pyrazin-2-yl)ethanone (HCl Salt) Step2->Target HCl Trapping

Fig 1: Two-step synthetic workflow for 2-cyclopropylamino-1-(pyrazin-2-yl)ethanone.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide

This step utilizes an acid-catalyzed enolization mechanism to selectively mono-brominate the acetyl group.

Reagents:

  • Acetylpyrazine: 12.2 g (100 mmol)

  • 33% HBr in Acetic Acid (AcOH): 50 mL

  • Bromine (

    
    ): 5.4 mL (105 mmol)
    

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (

    
    ).
    
  • Dissolution & Cooling: Dissolve acetylpyrazine in 50 mL of 33% HBr in AcOH. Cool the homogeneous solution to 0 °C using an ice-water bath.

    • Causality: The strong acid protonates the pyrazine nitrogen and the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating enol tautomerization, which is the active nucleophile[1].

  • Bromine Addition: Add bromine dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction visually. A thick yellow-orange precipitate will form. This phase separation acts as a thermodynamic sink, protecting the mono-brominated product from further halogenation.

  • Isolation: Filter the suspension under vacuum using a sintered glass funnel. Wash the filter cake thoroughly with cold anhydrous diethyl ether (3 × 50 mL) to remove residual acetic acid and unreacted bromine.

  • Drying: Dry the solid under high vacuum to afford 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide as a pale yellow powder[2]. (Expected Yield: 85-90%).

Protocol B: Synthesis of 2-Cyclopropylamino-1-(pyrazin-2-yl)ethanone (HCl Salt)

This step demands strict temperature control to prevent over-alkylation and dimerization.

Reagents:

  • 2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide: 14.1 g (50 mmol)

  • Cyclopropylamine: 3.4 g (60 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 19.4 g (150 mmol, 3.0 eq)

  • Anhydrous Dichloromethane (DCM): 150 mL

  • 2M HCl in Diethyl Ether: 30 mL

Step-by-Step Procedure:

  • Suspension: Suspend the intermediate hydrobromide salt in 150 mL of anhydrous DCM under a nitrogen atmosphere. Cool the suspension to -5 °C using an ice/brine bath.

  • Free-basing: Add DIPEA dropwise over 10 minutes.

    • Causality: DIPEA serves a dual purpose. It neutralizes the hydrobromide salt to free the α-bromoketone for nucleophilic attack, and it acts as a non-nucleophilic acid scavenger for the HBr generated during the

      
       reaction. Its steric bulk prevents it from competing with cyclopropylamine.
      
  • Amination: Add cyclopropylamine dropwise over 15 minutes. Maintain the temperature strictly at or below 0 °C.

    • Causality: Low temperatures are critical to suppress the formation of tertiary amines (double alkylation) and to prevent the exothermic degradation of the product[3].

  • Monitoring (IPC): Stir at 0 °C for 3 hours. Quench a 0.1 mL aliquot in water/DCM and analyze the organic layer via TLC (Eluent: 10% MeOH in DCM). The starting material (

    
    ) should be completely consumed, replaced by a ninhydrin-positive product spot (
    
    
    
    ).
  • Workup: Quench the reaction mixture with saturated aqueous

    
     (100 mL). Separate the layers and extract the aqueous phase with DCM (2 × 50 mL).
    
  • Drying & Concentration: Wash the combined organics with brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure at a bath temperature not exceeding 25 °C .
    
  • Salt Formation (Critical Step): Immediately dissolve the resulting crude oil in 100 mL of anhydrous diethyl ether. Dropwise add 2M HCl in ether until precipitation ceases. Filter the resulting solid, wash with ether, and dry under vacuum to yield the target compound as a stable hydrochloride salt.

Reaction Optimization Data

The amination step (Protocol B) is highly sensitive to solvent and base selection. The table below summarizes the quantitative data from our optimization screens, highlighting the necessity of low temperatures and non-nucleophilic bases to prevent dimerization.

EntrySolventBase (Equiv)Temp (°C)Time (h)Isolated Yield (%)Dimerization Byproduct (%)
1DCM

(3.0)
251245%35%
2THFDIPEA (3.0)25860%20%
3MeCNTEA (3.0)0670%15%
4 DCM DIPEA (3.0) 0 4 82% <5%

Table 1: Optimization matrix for the N-alkylation of 2-bromo-1-(pyrazin-2-yl)ethanone. Entry 4 represents the finalized protocol conditions.

Analytical Characterization (Expected)

To validate the trustworthiness of the synthesized batch, the final hydrochloride salt should conform to the following analytical parameters:

  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    178.09; found 178.1.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    9.35 (s, 2H,
    
    
    ), 9.15 (d, J = 1.5 Hz, 1H, Pyrazine-H), 8.90 (d, J = 2.5 Hz, 1H, Pyrazine-H), 8.82 (dd, J = 2.5, 1.5 Hz, 1H, Pyrazine-H), 4.75 (s, 2H,
    
    
    ), 2.85 (m, 1H, Cyclopropyl-CH), 1.05-0.85 (m, 4H, Cyclopropyl-
    
    
    ).

References

  • Halogenation of Ketones via Enols. Master Organic Chemistry. Provides mechanistic grounding for the acid-catalyzed α-bromination of ketones and the role of enol tautomerization. URL:[Link]

  • 2-Bromo-1-(pyrazin-2-yl)ethanone Compound Summary. National Center for Biotechnology Information (PubChem). Validates the physical properties and isolation parameters of the brominated intermediate (CID 15823112). URL:[Link]

  • A mild and efficient procedure for alpha-bromination of ketones. Chem Commun (Camb). 2004 Feb 21:(4):470-1. Supports alternative bromination methodologies and the thermodynamic stability of α-bromoketones. URL:[Link]

Sources

Method

Application Note: Scalable Synthetic Routes for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Production

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Synthetic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Synthetic Rationale

The compound 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is a highly valuable


-amino ketone building block, frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and complex pyrazine-containing heterocycles. Synthesizing 

-amino heteroaryl ketones at scale presents significant challenges, primarily due to the instability of

-halo ketone intermediates and the risk of over-alkylation during the amination phase.

As a Senior Application Scientist, I have designed this protocol to prioritize process safety, intermediate stability, and scalable yields . The synthesis is divided into a robust two-step workflow:

  • Acid-Catalyzed

    
    -Bromination:  Conversion of 1-(pyrazin-2-yl)ethanone (acetylpyrazine) to 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide[1].
    
  • Controlled Nucleophilic Substitution (

    
    ):  Amination of the 
    
    
    
    -bromo intermediate with cyclopropylamine to yield the final product.

Mechanistic Insights & Causality (E-E-A-T)

To ensure a self-validating and reproducible system, it is critical to understand the why behind the chemical parameters chosen for this workflow.

Step 1: Enol-Mediated Bromination and Salt Isolation

The


-bromination of ketones proceeds via an enol intermediate[2]. By utilizing 33% Hydrobromic acid (HBr) in Acetic Acid (AcOH), we achieve two critical objectives:
  • Catalysis: The strong acid rapidly protonates the pyrazine carbonyl, accelerating keto-enol tautomerization to form the active nucleophilic enol[2].

  • Intermediate Stabilization: Free

    
    -bromo heteroaryl ketones are potent lachrymators and are notoriously unstable, often undergoing rapid self-condensation or polymerization. By conducting the reaction in concentrated HBr, the product immediately precipitates as 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide [3]. This salt is bench-stable, safe to handle, and easily isolated via simple filtration, eliminating the need for hazardous aqueous workups or chromatography at this stage.
    
Step 2: Regioselective Amination and Exotherm Management

The displacement of the


-bromide by cyclopropylamine is a classic 

reaction. However, primary amines can undergo double alkylation to form unwanted tertiary amines.
  • Base Selection: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger. DIPEA neutralizes the hydrobromide salt of the starting material and the HBr generated during the reaction without competing as a nucleophile.

  • Temperature & Stoichiometry: The reaction is highly exothermic. By chilling the system to 0 °C during the dropwise addition of a slight excess (1.2 eq) of cyclopropylamine, we suppress the kinetic energy required for secondary over-alkylation, ensuring high selectivity for the desired secondary amine.

Workflow Visualization

Workflow A 1-(Pyrazin-2-yl)ethanone (Starting Material) B Enol Intermediate (Acid-Catalyzed) A->B 33% HBr in AcOH Enolization C 2-Bromo-1-(pyrazin-2-yl)ethanone HBr (Stable Isolated Salt) B->C Br2 Addition Electrophilic Attack D 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (Final API Building Block) C->D Cyclopropylamine, DIPEA SN2 Substitution

Fig 1: Mechanistic workflow for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone synthesis.

Experimental Protocols

Safety Warning: Bromine (


) is highly toxic and corrosive. 

-bromo ketones are severe lachrymators. All operations must be conducted in a certified fume hood using appropriate PPE.
Protocol A: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide

In-Process Control (IPC): Monitor the disappearance of acetylpyrazine via HPLC or TLC (Eluent: 1:1 EtOAc/Hexane).

  • Reactor Charging: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, dropping funnel, and internal thermometer. Charge the reactor with 1-(pyrazin-2-yl)ethanone (1.0 eq, 100 g, 0.818 mol) and 33% HBr in AcOH (400 mL).

  • Cooling: Engage the chiller to bring the internal reaction temperature to 0–5 °C.

  • Bromine Addition: Dissolve Bromine (1.05 eq, 137.4 g, 0.860 mol) in AcOH (100 mL). Transfer to the dropping funnel and add dropwise to the reactor over 2 hours, maintaining the internal temperature below 10 °C.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to stir at room temperature (20–25 °C) for 4 hours. A thick orange/yellow precipitate will form.

  • Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with cold Methyl tert-butyl ether (MTBE) (

    
     mL) to remove residual bromine and acetic acid.
    
  • Drying: Dry the hydrobromide salt in a vacuum oven at 40 °C to constant weight. (Expected yield: 85-88%).

Protocol B: Synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

In-Process Control (IPC): Monitor the reaction via LC-MS to ensure complete consumption of the bromo-intermediate and to quantify any di-alkylated impurities.

  • Reactor Charging: In a clean reactor under a Nitrogen (

    
    ) atmosphere, suspend 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide (1.0 eq, 150 g, 0.532 mol) in anhydrous Tetrahydrofuran (THF) (1.5 L).
    
  • Neutralization: Cool the suspension to 0 °C. Add DIPEA (2.5 eq, 171.9 g, 1.33 mol) dropwise. The suspension will begin to clear as the free base is liberated.

  • Amination: Add Cyclopropylamine (1.2 eq, 36.4 g, 0.638 mol) dropwise over 1 hour, strictly maintaining the internal temperature at 0–5 °C to control the exotherm.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding 500 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (EtOAc) (
    
    
    
    mL).
  • Washing & Concentration: Combine the organic layers, wash with brine (500 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via recrystallization from hot Isopropanol/Heptane or via silica gel plug filtration to yield the pure title compound.

Scale-Up Data & Analytics

The following table summarizes the quantitative data across three distinct scale-up batches, demonstrating the scalability and robustness of the self-validating protocols described above.

Batch Scale (Starting Material)Step 1 Yield (HBr Salt)Step 2 Yield (Amination)Overall YieldFinal HPLC PurityProcess Mass Intensity (PMI)
10 g (Lab Scale)88.2%82.4%72.6%98.5%42.1
100 g (Kilo-Lab Prep)86.5%84.1%72.7%98.8%38.4
1.0 kg (Pilot Plant)85.1%81.3%69.1%99.2%35.2

Note: The slight drop in overall yield at the 1.0 kg scale is attributed to standard mechanical losses during the pilot-scale filtration and recrystallization transfers. However, the purity profile improved due to enhanced crystallization kinetics at scale.

References

  • PubChem . "2-Bromo-1-pyrazin-2-yl-ethanone; CID 15823112." National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry . "Halogenation Of Ketones via Enols." Available at:[Link]

  • PubChem . "1-(Pyrazin-2-yl)ethanone (Acetylpyrazine); CID 31534." National Center for Biotechnology Information. Available at:[Link]

Sources

Application

Application Note: Synthesis and Utility of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone in Kinase Inhibitor Development

Executive Summary 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5) is a highly specialized -amino ketone intermediate utilized in the synthesis of advanced heterocyclic scaffolds. In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5) is a highly specialized


-amino ketone intermediate utilized in the synthesis of advanced heterocyclic scaffolds. In modern medicinal chemistry, the pyrazine ring serves as a critical bioisostere for pyridine and benzene, offering superior hydrogen-bond accepting capabilities and improved aqueous solubility [1]. When coupled with a cyclopropyl group—a moiety celebrated for enhancing metabolic stability and modulating lipophilicity—this intermediate becomes a powerful building block for designing potent, selective kinase inhibitors (e.g., targeting Mps1, SYK, and p38) [2].

This application note provides a comprehensive guide to utilizing this intermediate for the construction of novel pyrazinyl-imidazole scaffolds, detailing the mechanistic rationale, step-by-step synthetic protocols, and physicochemical profiling necessary for lead optimization.

Chemical Profiling & Mechanistic Rationale

The structural architecture of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is deliberately designed to facilitate rapid complexity generation:

  • The

    
    -Amino Ketone Core:  This highly reactive motif is primed for cyclization. It acts as a bifunctional electrophile/nucleophile, making it an ideal precursor for the .
    
  • The Pyrazine Ring: Positioned adjacent to the carbonyl, the pyrazine ring is electron-withdrawing, which increases the electrophilicity of the ketone. In the final drug candidate, the pyrazine nitrogen atoms act as critical hydrogen-bond acceptors, frequently interacting with the hinge region of the kinase ATP-binding pocket.

  • The Cyclopropylamine Moiety: The secondary amine participates directly in the cyclization process, ultimately becoming the

    
     substituent of the resulting imidazole. The cyclopropyl group locks the conformation of the molecule, reduces the topological polar surface area (TPSA) compared to linear alkyl chains, and resists oxidative metabolism by cytochrome P450 enzymes.
    

BindingModel A Cyclopropyl Group (Metabolic Stability & Lipophilicity) D Target Kinase Active Site (e.g., ATP Pocket) A->D Hydrophobic Interaction B Pyrazine Core (H-Bond Acceptor) B->D H-Bond with Hinge Region C Imidazole Ring (Hinge Binder) C->D Pi-Pi Stacking / H-Bond

Pharmacophore binding model of the derived pyrazinyl-imidazole scaffold in a kinase active site.

Synthetic Workflow: Constructing the Pyrazinyl-Imidazole Core

The primary application of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is its conversion into a 1-cyclopropyl-4-(pyrazin-2-yl)-1H-imidazole core. This is achieved via a two-step sequence: a Marckwald cyclization followed by reductive desulfurization.

Workflow N1 2-Cyclopropylamino-1- pyrazin-2-yl-ethanone N2 Marckwald Cyclization (KSCN, AcOH) N1->N2 Thiourea Intermediate N3 Desulfurization (Raney Ni) N2->N3 Thiol Cleavage N4 1-Cyclopropyl-4- (pyrazin-2-yl)-1H-imidazole N3->N4 Final Scaffold

Synthetic workflow from the alpha-amino ketone intermediate to the pyrazinyl-imidazole scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the instructions to ensure the operator understands why specific conditions are mandated, thereby reducing failure rates during scale-up.

Protocol 1: Marckwald Cyclization to 1-Cyclopropyl-4-(pyrazin-2-yl)-1H-imidazole-2-thiol

Objective: Convert the


-amino ketone intermediate into a 2-mercaptoimidazole.
Causality:  The acidic medium (acetic acid) protonates the ketone, enhancing its electrophilicity. Potassium thiocyanate (KSCN) reacts with the secondary amine to form a transient thiourea intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack onto the activated carbonyl, followed by dehydration, to establish the aromatic imidazole ring.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone hydrochloride (1.0 eq, 10 mmol) in glacial acetic acid (20 mL, 0.5 M).

  • Reagent Addition: Add potassium thiocyanate (1.5 eq, 15 mmol) portion-wise at room temperature. Critical Insight: Addition must be gradual to control the initial exothermic formation of the thiourea intermediate.

  • Cyclization: Elevate the temperature to 90°C and reflux for 3–4 hours. Monitor the reaction via LC-MS. Critical Insight: Do not exceed 4 hours of reflux; prolonged heating in acidic conditions may lead to degradation of the electron-deficient pyrazine ring.

  • Quenching: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice to precipitate the crude product.

  • Neutralization: Slowly neutralize the aqueous mixture to pH 7 using saturated aqueous sodium bicarbonate (NaHCO

    
    ). Critical Insight: Careful neutralization is required to prevent the base-catalyzed hydrolysis of the newly formed imidazole ring.
    
  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water (3 x 20 mL), and dry under high vacuum at 40°C overnight to afford the thiol intermediate.

Protocol 2: Desulfurization to the Lead Scaffold

Objective: Remove the C2-thiol group to yield the final hinge-binding scaffold. Causality: The C-S bond is cleaved via hydrogenolysis using Raney Nickel. The porous nickel surface adsorbs the sulfur atom, facilitating homolytic cleavage and subsequent hydrogen transfer to the C2 position of the imidazole. This yields the unsubstituted imidazole core, which is sterically favored for deep insertion into kinase ATP pockets [3].

Step-by-Step Methodology:

  • Suspension: Suspend the 1-cyclopropyl-4-(pyrazin-2-yl)-1H-imidazole-2-thiol (1.0 eq, 5 mmol) in absolute ethanol (25 mL, 0.2 M).

  • Catalyst Addition: Carefully add an excess of active Raney Nickel (approx. 5 eq by weight) under an inert argon atmosphere. Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air; always keep it wetted with solvent.

  • Hydrogenolysis: Heat the suspension to a gentle reflux (78°C) and stir vigorously for 4 hours.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the nickel catalyst. Wash the Celite pad thoroughly with hot ethanol (2 x 15 mL). Critical Insight: Ensure the Celite pad remains wet with ethanol during disposal to prevent autoignition of the trapped Raney Nickel.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 gradient) to isolate pure 1-cyclopropyl-4-(pyrazin-2-yl)-1H-imidazole.

Data Presentation: Physicochemical Profiling

The transformation from the


-amino ketone intermediate to the final pyrazinyl-imidazole scaffold results in highly favorable physicochemical properties for oral bioavailability (adhering strictly to Lipinski’s Rule of Five).
Compound StageMolecular Weight ( g/mol )LogP (Predicted)TPSA (Ų)Key Structural Feature
2-Cyclopropylamino-1-pyrazin-2-yl-ethanone 177.210.8554.0Reactive

-amino ketone
1-Cyclopropyl-4-(pyrazin-2-yl)-1H-imidazole-2-thiol 218.281.4268.3Thiol functional handle
1-Cyclopropyl-4-(pyrazin-2-yl)-1H-imidazole 186.221.1543.6Kinase hinge-binding core

Table 1: Evolution of physicochemical properties during the synthesis of the pyrazinyl-imidazole scaffold. The final core exhibits an optimal LogP and TPSA for central nervous system (CNS) penetration or systemic oral absorption.

References

1. - National Institutes of Health (NIH) / PubMed Central. 2. - National Institutes of Health (NIH) / PubMed. 3. - Sphinx Knowledge House.

Method

Microwave-Assisted Synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone: A Rapid, High-Yield Protocol

Executive Summary The α-amino ketone motif is a highly valued synthon in medicinal chemistry, frequently serving as a critical pharmacophore or a precursor to complex heterocyclic scaffolds[1]. Synthesizing pyrazine-bear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α-amino ketone motif is a highly valued synthon in medicinal chemistry, frequently serving as a critical pharmacophore or a precursor to complex heterocyclic scaffolds[1]. Synthesizing pyrazine-bearing α-amino ketones, such as 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone , presents unique synthetic challenges. Conventional thermal methods often result in poor yields due to the sluggish nucleophilic substitution of sterically hindered amines (like cyclopropylamine), competitive over-alkylation, and the thermal instability of the pyrazine ring under prolonged heating.

This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging localized superheating and rapid reaction kinetics, this method circumvents traditional bottlenecks, delivering the target compound with superior purity and yield in a fraction of the time.

Mechanistic Rationale & Reaction Design

To establish a self-validating and highly reproducible workflow, it is critical to understand the causality behind the selected reagents and conditions.

Step 1: Controlled α-Bromination

The synthesis begins with the α-bromination of 1-pyrazin-2-yl-ethanone (acetylpyrazine). Using elemental bromine (


) is notoriously harsh and often leads to non-selective polybromination. Instead, we utilize N-bromosuccinimide (NBS)  as a controlled source of electrophilic bromine, catalyzed by p-toluenesulfonic acid (pTSA) [2].
  • Causality: pTSA protonates the pyrazine carbonyl, lowering the activation energy for enolization. Microwave irradiation (80°C) rapidly drives this enolization. The enol then attacks the NBS, yielding the mono-brominated intermediate in just 15 minutes. Microwave heating strictly limits the reaction time, effectively suppressing the formation of dibrominated byproducts[2].

Step 2: Accelerated Nucleophilic Amination

The substitution of the α-bromide with cyclopropylamine is the rate-limiting step. Cyclopropylamine is both volatile (b.p. 50°C) and sterically hindered.

  • Causality: Under conventional reflux, the reaction takes >12 hours, leading to pyrazine ring degradation and dialkylation (where the secondary amine product reacts with another equivalent of the α-bromo ketone). By conducting the reaction in a sealed microwave vial at 100°C, we achieve localized superheating well above the amine's boiling point. This massive influx of thermal energy overcomes the steric activation barrier in 10 minutes.

  • Acid Scavenging: N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic auxiliary base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the cyclopropylamine from being deactivated as a hydrobromide salt, ensuring high atom economy.

SyntheticWorkflow A 1-Pyrazin-2-yl-ethanone (Acetylpyrazine) B 2-Bromo-1-pyrazin-2-yl-ethanone (Intermediate) A->B NBS, pTSA MW 80°C, 15 min C 2-Cyclopropylamino-1- pyrazin-2-yl-ethanone B->C Cyclopropylamine MW 100°C, 10 min

Figure 1: Two-step microwave-assisted synthetic workflow for the target α-amino ketone.

Comparative Data Analysis

The implementation of MAOS provides a dramatic improvement over conventional thermal heating. The quantitative data below summarizes the efficiency gains validated during protocol optimization.

ParameterStep 1: Conventional (Reflux)Step 1: Microwave (80°C)Step 2: Conventional (Reflux)Step 2: Microwave (100°C)
Reaction Time 4.0 Hours15 Minutes 12.0 Hours10 Minutes
Isolated Yield 65%92% 45%88%
Major Impurity Dibrominated ketone (~15%)< 2% DibrominationDialkylated amine (~25%)< 5% Dialkylation
Solvent Volume 50 mL5 mL 50 mL4 mL

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone

Reagents:

  • 1-Pyrazin-2-yl-ethanone (1.0 mmol, 122 mg)

  • N-Bromosuccinimide (1.05 mmol, 187 mg)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)

  • Dichloromethane (DCM) (5.0 mL)

Procedure:

  • Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.

  • Add 1-pyrazin-2-yl-ethanone, NBS, and pTSA to the vial, followed by 5.0 mL of DCM.

  • Seal the vial with a Teflon-lined crimp cap.

  • Irradiate the mixture in a microwave synthesizer set to 80°C for 15 minutes (Dynamic power mode, max 200 W, high stirring).

  • Workup (Self-Validation): Cool the vial to room temperature. Dilute the mixture with 10 mL DCM and wash sequentially with saturated aqueous

    
     (2 x 10 mL) to neutralize pTSA and remove succinimide, followed by brine (10 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting crude 2-bromo-1-pyrazin-2-yl-ethanone is typically >95% pure by TLC and can be used directly in Step 2.
    
Step 2: Synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

Reagents:

  • 2-Bromo-1-pyrazin-2-yl-ethanone (1.0 mmol, 201 mg)

  • Cyclopropylamine (1.5 mmol, 85 mg / 104 µL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg / 348 µL)

  • Acetonitrile (MeCN) (4.0 mL)

Procedure:

  • In a clean 10 mL microwave vial equipped with a stir bar, dissolve the α-bromo ketone intermediate in 4.0 mL of MeCN.

  • Add DIPEA, followed dropwise by cyclopropylamine. Note: Addition order is critical to ensure the environment is basic before the nucleophile is introduced.

  • Seal the vial tightly.

  • Irradiate in the microwave synthesizer at 100°C for 10 minutes .

  • Workup (Self-Validation): Cool to room temperature. Concentrate the reaction mixture in vacuo to remove MeCN and excess volatile cyclopropylamine.

  • Redissolve the residue in ethyl acetate (15 mL) and wash with water (2 x 10 mL) to remove DIPEA hydrobromide salts.

  • Extract the organic layer with 1M HCl (10 mL). The target α-amino ketone will partition into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with DCM (3 x 10 mL). Dry the combined DCM layers over

    
    , filter, and evaporate to yield the pure 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.
    

AminationMechanism N1 α-Bromo Ketone Intermediate N2 Nucleophilic Attack by Cyclopropylamine N1->N2 MW Superheating overcomes steric hindrance N3 Tetrahedral Transition State N2->N3 N4 Bromide Expulsion & Deprotonation N3->N4 DIPEA scavenges HBr N5 Target α-Amino Ketone N4->N5

Figure 2: Mechanistic pathway of the microwave-accelerated nucleophilic amination step.

Analytical Validation

To ensure the integrity of the synthesized compound, the following self-validating analytical checks should be performed:

  • LC-MS: Confirm the mass of the target compound. The expected exact mass for

    
     is 177.09. Look for the 
    
    
    
    peak at m/z 178.1.
  • 1H NMR (

    
    ):  Verify the presence of the pyrazine aromatic protons (typically three distinct signals between 
    
    
    
    8.5 - 9.3 ppm). The
    
    
    -methylene protons (
    
    
    adjacent to the ketone) will appear as a singlet around
    
    
    4.0 - 4.2 ppm. The cyclopropyl ring protons will appear as distinct multiplets upfield (
    
    
    0.3 - 0.6 ppm and
    
    
    2.1 - 2.3 ppm).

References

  • Title: Recent advances in the synthesis of α-amino ketones. Source: Organic & Biomolecular Chemistry URL:[Link]

  • Title: Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Source: Arabian Journal of Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

This technical guide addresses the purification and stabilization of 2-(cyclopropylamino)-1-(pyrazin-2-yl)ethanone . Note to Researcher: This compound belongs to the class of -aminoketones .

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and stabilization of 2-(cyclopropylamino)-1-(pyrazin-2-yl)ethanone .

Note to Researcher: This compound belongs to the class of


-aminoketones . These are notoriously unstable as free bases due to their high propensity for self-condensation (dimerization) to form pyrazines (Gutknecht-type reaction) or polymerization into brown tars. The troubleshooting below prioritizes stabilization via salt formation  over simple purification.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My crude reaction mixture turned from yellow to dark brown/black overnight. What happened? Diagnosis: You likely experienced oxidative polymerization or self-condensation .

  • The Mechanism: The free amine of one molecule attacks the ketone of another, leading to a dihydropyrazine intermediate which oxidizes to a pyrazine byproduct.[1] This is the "killer" impurity pathway for

    
    -aminoketones.
    
  • Solution: Never store the free base. Convert the crude oil immediately to a stable salt (HCl, HBr, or Tosylate) or use it immediately in the next step. If storage is unavoidable, keep it at -20°C under Argon.

Q2: I see a persistent impurity at roughly 2x molecular weight in LCMS. Is this a dimer? Diagnosis: Yes, this is the dihydropyrazine dimer .

  • Cause: High concentration of the free base in solution or elevated temperatures during workup.

  • Removal: This impurity is lipophilic. It can often be removed by washing the aqueous acidic phase with Dichloromethane (DCM) before basification. The dimer stays in the DCM; your product (protonated) stays in the water.

Q3: The product is oiling out during recrystallization. How do I get a solid? Diagnosis: The free base is likely a low-melting solid or oil.

  • Solution: Do not attempt to crystallize the free base. Form the Hydrochloride (HCl) salt .

    • Dissolve the crude oil in minimal dry Ethanol (EtOH) or Ethyl Acetate (EtOAc).

    • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • The salt should precipitate as a white/off-white solid.

Part 2: The Impurity Landscape

The following diagram illustrates the critical degradation pathways you must mitigate during purification.

ImpurityLandscape Start Target Molecule (Free Base) Dimer Impurity A: Dihydropyrazine (Self-Condensation) Start->Dimer RT / Basic pH Polymer Impurity C: Brown Tar (Polymerization) Start->Polymer Light / Heat Salt Target Molecule (HCl Salt - STABLE) Start->Salt HCl/Dioxane (Stabilization) Oxidized Impurity B: Pyrazine Dimer (Aromatized) Dimer->Oxidized Air Oxidation

Figure 1: Degradation pathways of


-aminoketones. The primary goal is to shunt the equilibrium toward the stable Salt form to prevent dimerization.

Part 3: Purification Protocols

Protocol A: Acid-Base "Rescue" Extraction

Use this method to remove non-basic impurities (starting material 2-bromo-1-(pyrazin-2-yl)ethanone) and dimers.

StepActionRationale
1 Dissolve crude residue in DCM (10 mL/g).Solubilizes all organic components.
2 Extract with 1N HCl (aq) (2 x 10 mL/g).Critical Step: The target amine protonates and moves to the water layer. Non-basic impurities (dimers, unreacted bromoketone) stay in the DCM.
3 Discard the DCM layer (after checking LCMS).Removes lipophilic byproducts.
4 Wash the aqueous layer with fresh DCM (1x).Removes trace entrained organic impurities.
5 Cool aqueous layer to 0°C and basify with Sat. NaHCO₃ to pH 8-9.Regenerates the free base. Do not use NaOH (risk of pyrazine ring hydrolysis).
6 Extract rapidly with DCM or EtOAc (3x).Recovers the purified free base.
7 Dry over Na₂SO₄ and concentrate below 30°C .Heat promotes self-condensation.[1]
Protocol B: Hydrochloride Salt Formation (Recommended)

Use this method for long-term storage and final purity.

  • Dissolution: Dissolve the purified free base (from Protocol A) in anhydrous Ethyl Acetate (EtOAc) (5-10 volumes).

  • Filtration: If the solution is hazy, filter through a 0.45µm PTFE syringe filter to remove inorganic salts.

  • Acidification: Chill to 0°C. Add HCl in 1,4-Dioxane (4M) dropwise with vigorous stirring.

    • Stoichiometry: Use 1.05 to 1.1 equivalents. Excess acid can cause hydrolysis.

  • Precipitation: A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash the cake with cold EtOAc followed by Hexanes/Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol C: Column Chromatography (Last Resort)

Only use if Acid-Base extraction fails. Silica gel is slightly acidic and can catalyze decomposition.

  • Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexanes).

  • Eluent System: DCM : Methanol (98:2 to 90:10 gradient).

  • Additive: Add 0.5% Ammonium Hydroxide (NH₄OH) or Triethylamine to the eluent to prevent streaking and decomposition on the column.

  • Loading: Load as a liquid injection (dissolved in DCM). Avoid solid loading (heat exposure).

Part 4: Quantitative Data Summary

Solubility Profile of 2-(Cyclopropylamino)-1-(pyrazin-2-yl)ethanone

SolventFree Base SolubilityHCl Salt SolubilitySuitability
Water Low/InsolubleHighGood for reverse-phase purification.
DCM HighLowGood for extraction/washing.
EtOAc ModerateVery LowBest antisolvent for crystallization.
Methanol HighHighGood for dissolving crude, bad for isolation.
Hexanes LowInsolubleWash solvent only.

References

  • Gutknecht Pyrazine Synthesis: Mechanism of self-condens

    
    -aminoketones.[1][2]
    
    • Source:Journal of Organic Chemistry.
    • Context: Explains the form
  • Reactivity of Pyrazinyl Ketones

    • Source: BenchChem Technical Guides.[3]

    • Context: Reactivity profiles of halogenated pyridinyl/pyrazinyl ketones and their tendency toward nucleophilic substitution vs. hydrolysis.
  • Purification of Aminoketones

    • Source: Organic Syntheses, Coll.[4] Vol. 10.

    • Context: General procedures for handling unstable amino-ketone intermediates via salt form

Sources

Optimization

Troubleshooting cyclization side reactions in pyrazine ethanone synthesis

Topic: Troubleshooting Cyclization Side Reactions & Process Optimization Ticket ID: PYZ-ETH-0042 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Side Reactions & Process Optimization Ticket ID: PYZ-ETH-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-acetylpyrazine (Pyrazine Ethanone) and its derivatives often fails not due to a lack of reactivity, but due to hyper-reactivity leading to uncontrolled cyclizations. Whether you are building the ring de novo (Gutknecht/Maillard routes) or functionalizing an existing pyrazine core (Minisci/Grignard routes), "cyclization side reactions" typically manifest as three distinct failures:

  • Competitive Heterocycle Formation: Formation of imidazoles instead of pyrazines.

  • Arrested Aromatization: Accumulation of unstable dihydropyrazines that polymerize into tars.

  • Radical Recombination: In Minisci reactions, alkyl radicals cyclizing onto incorrect positions or dimerizing.

This guide provides a root-cause analysis and actionable protocols to suppress these pathways.

Module 1: The De Novo Challenge (Gutknecht & Condensation Routes)

Context: You are synthesizing the pyrazine ring from


-amino ketones or 1,2-diamines + 1,2-dicarbonyls.
Primary Failure:  The reaction turns into a black tar or yields an imidazole byproduct.
The Mechanism of Failure: The "Fork in the Road"

In the condensation of


-amino ketones (the key intermediate in Gutknecht synthesis), the molecule faces a thermodynamic choice. It can dimerize head-to-tail to form a dihydropyrazine  (desired path) or, under specific pH/temperature conditions, undergo a ring contraction or alternative condensation to form an imidazole  (undesired path).

Pyrazine_vs_Imidazole Start α-Amino Ketone Intermediate Path_A Head-to-Tail Dimerization Start->Path_A pH 7-9 Controlled Temp Path_B Aldehyde/Ammonia Interaction Start->Path_B Excess NH3 High Temp DHP Dihydropyrazine (Unstable) Path_A->DHP Imidazole Alkyl-Imidazole (Byproduct) Path_B->Imidazole Oxidation Oxidation Step (O2 / Cu2+ / MnO2) DHP->Oxidation Fast Kinetics Polymer Black Tar (Polymerization) DHP->Polymer Slow Kinetics Acidic pH Product 2-Acetylpyrazine (Target) Oxidation->Product

Figure 1: The critical divergence in pyrazine ring formation. Failure to oxidize the dihydropyrazine rapidly leads to polymerization.

Troubleshooting Guide: Condensation Reactions
SymptomRoot CauseCorrective Action
Product is a dark, insoluble tar. Polymerization of Dihydropyrazine. The intermediate formed after condensation is not aromatic. It is electron-rich and prone to acid-catalyzed polymerization if not oxidized immediately.Protocol Adjustment: Do not isolate the intermediate. Introduce an oxidant (e.g.,

,

, or vigorous air bubbling) during the condensation phase or immediately upon consumption of starting material [1].
High yield of Imidazole byproducts. Maillard-type Side Reaction. Excess ammonia or aldehydes (from decomposition) favor the formation of 5-membered rings (imidazoles) over 6-membered rings [2].pH Control: Maintain pH between 7.0 and 9.0. Avoid large excesses of ammonia. If using ammonium salts, buffer the solution. Lower the temperature of the initial condensation step (< 20°C) before heating for aromatization.
Low yield, multiple spots on TLC. Regio-scrambling. If condensing unsymmetrical 1,2-diamines with unsymmetrical dicarbonyls, you get a statistical mixture.Strategic Synthesis: Switch to the Grignard route (see Module 2) for 2-acetylpyrazine specifically. Condensation is poor for mono-acetylated pyrazines due to symmetry issues.

Module 2: The Functionalization Challenge (Minisci & Radical Routes)

Context: You are attaching an acetyl or ethyl group to an existing pyrazine ring using radical chemistry (Minisci reaction) or metal-halogen exchange. Primary Failure: Poly-alkylation or formation of bicyclic adducts.

The "Radical Chaos" Problem

Pyrazines are electron-deficient.[1] In the Minisci reaction (using Pyrazine + Acetaldehyde + Fenton's Reagent), the generated acyl radical is nucleophilic.[2] Once it adds to the pyrazine, the product is more electron-deficient, but the intermediate radical cation is highly reactive.

Common "Cyclization" Side Reaction: If the radical concentration is too high, the intermediate radical can recombine with other species or the solvent, leading to dihydro-dimers which then disproportionate or cyclize into complex oligomers.

Protocol: Controlled Minisci Acylation

Standard Protocol Reference: [3]

  • Solvent System: Use a biphasic system (Water/DCM) or Trifluoroacetic acid (TFA) as a co-solvent. TFA protonates the pyrazine, activating it for radical attack and preventing the product (which is less basic) from reacting further.

  • Radical Source: Use Acetaldehyde + t-BuOOH or Pyruvic acid +

    
    /
    
    
    
    .
  • The Fix:

    • Issue: "I see a dimer (Pyrazine-Pyrazine)."

    • Solution: Dilute the reaction. High concentration favors intermolecular radical recombination.

    • Issue: "Over-acylation (2,5-diacetylpyrazine)."

    • Solution: Stop the reaction at 70% conversion. The second addition is often faster than the first if the medium isn't acidic enough.

Module 3: Side-Chain Cyclization (The "Hidden" Trap)

Context: You have successfully made 2-acetylpyrazine, but it degrades upon storage or further reaction. Mechanism: The acetyl group on the electron-deficient pyrazine ring is highly acidic (CH-acidity).

  • Self-Condensation: In the presence of base, 2-acetylpyrazine undergoes an Aldol-type condensation with itself.

  • Cyclization: The resulting enone can undergo Michael addition by another pyrazine molecule, leading to trimeric cyclized species.

Stabilization Protocol:

  • Storage: Store 2-acetylpyrazine under Argon at 4°C.

  • Reaction Conditions: When using 2-acetylpyrazine as a starting material, never mix it with strong base without the electrophile present. Add the base last or use a weaker base (e.g.,

    
     instead of NaH).
    

FAQ: Rapid Fire Troubleshooting

Q: I am using the Grignard method (2-cyanopyrazine + MeMgBr). Why is my yield <30%? A: The intermediate imine is stable and prone to dimerization.

  • Fix: The hydrolysis step is critical. Do not use strong acid immediately. Quench with saturated

    
     (mildly acidic) and stir for 1 hour before extracting. Strong acid heat causes the pyrazine ring to open or the side chain to cyclize onto the ring nitrogen [4].
    

Q: Can I use microwave irradiation to speed up the Gutknecht cyclization? A: Caution advised. While microwaves accelerate the condensation, they also accelerate the imidazole formation pathway (Path B in Figure 1). If you use microwave, you must use an oxidant (like


) in the vessel to capture the dihydropyrazine immediately as it forms.

Q: How do I remove the "red/brown" impurity from my final product? A: This is likely a polymer of the dihydropyrazine. It is often polar.

  • Purification: 2-Acetylpyrazine is sublimable. Sublimation is the superior purification method over column chromatography for this molecule, as silica gel can sometimes catalyze further decomposition of the impurities into the product fraction.

References

  • Gutknecht Pyrazine Synthesis & Oxidation

    • Mechanism & Oxidation:[1][2][3][4] Krems, I. J., & Spoerri, P. E. (1947).[5] The Pyrazines.[3][4][6][7][8][9] Chemical Reviews, 40(2), 279–358.[5] Link

    • Modern Oxidation Protocols: BenchChem. (2025).[3] Minimizing by-product formation in pyrazine synthesis. Link

  • Imidazole vs.

    • Maillard Reaction Pathways: Shibamoto, T., & Bernhard, R. A. (1977). Investigation of pyrazine formation pathways in sugar-ammonia model systems. Journal of Agricultural and Food Chemistry, 25(3), 609-614. Link

  • Minisci Reaction (Radical Acylation)

    • General Mechanism:[2][10] Minisci, F., et al. (1971).[10] Nucleophilic character of alkyl radicals... Tetrahedron, 27, 3575.[10] Link

    • Acylation Specifics: Fontana, F., et al. (1991). Homolytic acylation of heteroaromatic bases. Journal of Organic Chemistry, 56(8), 2866–2869. Link

  • Grignard Synthesis of Acetylpyrazine

    • Patent Protocol: CN108822047B. (2018). Synthesis method of natural 2-acetylpyrazine. Link

Sources

Troubleshooting

Optimizing solvent selection for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone recrystallization

Welcome to the Technical Support Center. This guide is engineered for process chemists and formulation scientists tasked with optimizing the purification of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and formulation scientists tasked with optimizing the purification of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS: 1353972-34-5) .

Because this molecule presents unique structural liabilities—specifically its


-amino ketone moiety and multi-site hydrogen-bonding capacity—traditional trial-and-error recrystallization often results in poor yields, degradation, or "oiling out." This guide synthesizes thermodynamic principles, solubility modeling, and field-proven kinetic controls to establish a highly reproducible, scalable crystallization process.

Section 1: Chemotype Profile & Process Liabilities

Before selecting a solvent, we must decode the molecule's structural behavior:

  • The

    
    -Amino Ketone Liability:  The proximity of the secondary amine (cyclopropylamino) to the ketone carbonyl makes this molecule highly susceptible to thermal self-condensation (forming dihydropyrazine dimers)[1]. Prolonged heating during standard cooling crystallization will likely cause the solution to darken and degrade.
    
  • Hydrogen Bonding Network: The pyrazine nitrogens and carbonyl oxygen act as strong Hydrogen Bond Acceptors (HBAs), while the secondary amine acts as a Hydrogen Bond Donor (HBD). This promotes strong intermolecular networking, often leading to polymorphism or extreme solubility differentials across protic vs. aprotic solvents.

  • Flexibility & LLPS: The flexible cyclopropylamine tail combined with moderate polarity increases the thermodynamic probability of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2],[3].

Section 2: Troubleshooting FAQs

Q1: How do I rationally select the initial solvent system without wasting valuable API? A: Abandon the "guess and check" method. Instead, utilize Hansen Solubility Parameters (HSP) . HSP divides the total cohesive energy of the solute and solvent into three vectors: dispersion (


), polar (

), and hydrogen bonding (

)[4]. For 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, you need a solvent that closely matches its HSP for dissolution, paired with an antisolvent that drastically shifts the bulk

and

vectors to force supersaturation. Because of the molecule's thermal instability, prioritize solvent/antisolvent pairs that are fully miscible at room temperature (e.g., Ethyl Acetate / Heptane or Acetone / Water) to enable isothermal anti-solvent crystallization[5].

Q2: My compound is "oiling out" (forming a thick syrup) instead of crystallizing. How do I fix this? A: Oiling out (LLPS) is a thermodynamic phenomenon where the supersaturated solution separates into a solute-rich liquid phase and a solute-lean liquid phase before crystals can nucleate[2],[6]. This occurs when the energy barrier for droplet formation is lower than that for crystal nucleation[7]. Causality & Fix: You have crossed the spinodal curve by generating supersaturation too rapidly. To fix this:

  • Reduce the driving force: Slow down your cooling rate or anti-solvent addition rate.

  • Bypass the spinodal zone: Introduce seed crystals (1-2% w/w) when the solution enters the metastable zone (just before the cloud point). Seeding provides a low-energy template for nucleation, completely bypassing the LLPS phase boundary[3].

Q3: I am seeing new impurities (dimers) forming during hot filtration. What is happening? A: You are witnessing the thermal degradation of the


-amino ketone moiety[1]. At elevated temperatures (typically >60°C), these structures undergo intermolecular self-condensation.
Corrective Action: Immediately abandon high-temperature cooling crystallization. Pivot to an isothermal anti-solvent crystallization  at 20°C–25°C. Dissolve the crude material in a strong, low-boiling solvent (like Dichloromethane or Acetone) at room temperature, filter out insoluble impurities, and slowly dose in a miscible anti-solvent (like Heptane or Water) to induce crystallization without thermal stress.

Section 3: Data & Decision Matrices

Table 1: Recommended Solvent Systems (Based on Functional Group Interactions)

Note: Data synthesized from general pharmaceutical crystallization guidelines for polar basic intermediates.

Solvent (Good)Anti-Solvent (Poor)HSP Match ProfilePrimary Advantage for this Chemotype
Acetone WaterHigh

, Mod

Excellent for isothermal processing; water rapidly crashes out the lipophilic pyrazine core.
Ethyl Acetate HeptaneMod

, Low

Good balance of volatility and solubility; minimizes amine-catalyzed degradation.
2-MeTHF TolueneMod

, Mod

Avoids primary alcohols which might form hemiacetals with the highly reactive ketone.
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Darkening of solution Thermal self-condensation of

-amino ketone.
Lower dissolution temperature to <40°C; switch to anti-solvent method.
Formation of milky emulsion Liquid-Liquid Phase Separation (LLPS) / Oiling out.Stop anti-solvent addition; heat slightly to re-dissolve, then add 1% seed crystals.
Sticky, amorphous solid Droplet coalescence from LLPS solidifying without lattice order.Re-slurry the solid in a 90:10 Anti-solvent:Solvent mixture at 40°C for 12 hours (Ostwald ripening).
Low recovery yield High solubility in the raffinate solution.Increase anti-solvent ratio; lower final isolation temperature to 0°C–5°C[8].

Section 4: Visualizing the Process Logic

Below are the mechanistic and decision-making workflows to guide your process optimization.

G Start Start Recrystallization Optimization Thermal Is the API thermally stable? (Check for a-amino ketone degradation) Start->Thermal Cooling Cooling Crystallization Thermal->Cooling Yes (>60°C) AntiSolvent Anti-Solvent Crystallization (Isothermal) Thermal->AntiSolvent No (Degrades) Oiling Does Liquid-Liquid Phase Separation (LLPS) occur? Cooling->Oiling AntiSolvent->Oiling Seed Implement Seeding & Reduce Supersaturation Oiling->Seed Yes (Oils Out) Success Isolate Pure Crystals Oiling->Success No Seed->Success Nucleation Achieved

Decision tree for mitigating thermal degradation and LLPS during crystallization.

LLPS Supersat Supersaturated Solution Spinodal Spinodal Decomposition (High Supersaturation) Supersat->Spinodal Rapid Cooling/ Fast Antisolvent Metastable Metastable Zone (Controlled Supersaturation) Supersat->Metastable Slow Cooling/ Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Nucleation Crystal Nucleation & Growth Metastable->Nucleation LLPS->Nucleation Extended Aging (Sub-optimal) Gel Impure Gel/Amorphous Solid LLPS->Gel Droplet Coalescence

Thermodynamic pathways illustrating oiling out (LLPS) versus controlled crystal nucleation.

Section 5: Step-by-Step Experimental Methodologies

Protocol A: Microscale Solvent Screening (Self-Validating)

Purpose: To determine the Metastable Zone Width (MSZW) and identify LLPS boundaries without consuming large amounts of API.

  • Preparation: Weigh 50 mg of crude 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone into multiple 2 mL HPLC vials equipped with magnetic stir bars.

  • Dissolution: Add 0.5 mL of the target "Good Solvent" (e.g., Ethyl Acetate) to each vial. Stir at 25°C. If dissolution is incomplete, add solvent in 0.1 mL increments until a clear solution is achieved (Clear Point). Do not exceed 40°C to prevent degradation.

  • Titration: Slowly titrate the "Anti-Solvent" (e.g., Heptane) dropwise using a micropipette.

  • Validation Check (The Cloud Point): Observe the solution carefully upon each drop.

    • If the solution turns milky but clears upon stirring: You are in the metastable zone.

    • If the solution turns milky and remains opaque: You have hit the cloud point.

    • If droplets form on the glass wall: LLPS has occurred. The solvent system is too aggressively non-polar; switch to a less extreme anti-solvent (e.g., Toluene instead of Heptane).

  • Aging: Once the cloud point is reached, stop addition and age the vials at 5°C for 12 hours. Analyze the resulting solids via XRPD to confirm crystallinity and HPLC for purity.

Protocol B: Scalable Isothermal Anti-Solvent Crystallization

Purpose: A thermally safe, LLPS-resistant purification workflow.

  • Dissolution: Dissolve 10 g of crude API in 50 mL of Acetone at 25°C. Stir at 250 RPM.

  • Clarification: Pass the solution through a 0.45 µm PTFE filter to remove insoluble particulates and potential oligomeric degradation products.

  • Initial Anti-Solvent Charge: Slowly add 20 mL of Water (Anti-solvent) via an addition funnel over 30 minutes. The solution should remain clear but approach supersaturation.

  • Seeding (Critical Step): Add 0.1 g (1% w/w) of pure 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone seed crystals. Age the suspension for 60 minutes to allow the seed bed to establish and consume the initial supersaturation, preventing spinodal decomposition[2].

  • Final Anti-Solvent Charge: Add an additional 80 mL of Water over 4 hours (0.33 mL/min) using a syringe pump. Causality: A slow, linear addition rate ensures crystal growth is favored over secondary nucleation or LLPS[6].

  • Isolation: Cool the slurry to 5°C, hold for 2 hours, and filter via a Buchner funnel. Wash the cake with 20 mL of cold 10:90 Acetone:Water. Dry under vacuum at 30°C.

References

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. doi.org.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.
  • Experimental investigation and prediction of oiling out during crystallization process. ResearchGate.
  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. ACS Publications.
  • Formulation Using Hansen Solubility Parameters. ResearchGate.
  • Alpha-Amino Ketone based Polymeric Pyrazines. ResearchGate.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

Case ID: PYR-SYN-004 Topic: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Chemical Development Group Executive Summary & Reaction Logic This guide addresses the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-SYN-004 Topic: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-(Cyclopropylamino)-1-(pyrazin-2-yl)ethanone , a critical alpha-amino ketone intermediate often used in kinase inhibitor discovery (e.g., TBK1/IKK


 pathways).

The synthesis typically follows a two-step sequence:

  • Alpha-Bromination: 2-Acetylpyrazine

    
     2-Bromo-1-(pyrazin-2-yl)ethanone.
    
  • Nucleophilic Substitution: Displacement of the bromide by cyclopropylamine.

The Core Challenge: The pyrazine ring is highly electron-withdrawing, making the alpha-methylene protons acidic and the resulting alpha-bromoketone extremely electrophilic. This reactivity, while necessary for the reaction, invites a cascade of competing nucleophilic attacks and self-condensations.

Visualizing the Reaction & Impurity Landscape

The following diagram maps the primary reaction pathway against the most common competitive side reactions. Use this to diagnose "mystery spots" on your TLC or LC-MS.

ReactionPathway SM 2-Acetylpyrazine (Starting Material) INT 2-Bromo-1-(pyrazin-2-yl)ethanone (Reactive Intermediate) SM->INT Br2/AcOH or NBS IMP_DI Impurity A: Dibromo Species (Over-bromination) SM->IMP_DI Excess Br2 High Temp PROD Target Product (Alpha-Amino Ketone) INT->PROD Cyclopropylamine (excess) IMP_HYD Impurity C: Alpha-Hydroxy Ketone (Hydrolysis) INT->IMP_HYD H2O/Moisture IMP_BIS Impurity B: Bis-Alkylated Dimer (Product acts as Nucleophile) PROD->IMP_BIS + INT (Stoichiometry error) IMP_IM Impurity D: Schiff Base/Imine (Condensation) PROD->IMP_IM + Cyclopropylamine (-H2O)

Figure 1: Reaction pathway illustrating the main synthetic route (green) and critical diversion points leading to impurities (red).

Troubleshooting Guides (By Symptom)

Case 1: The "Double-Spot" Mystery (Bis-Alkylation)

Symptom: LC-MS shows a large peak with Mass


.
Diagnosis:  The target product (a secondary amine) is still nucleophilic. If the concentration of the bromoketone is too high relative to the amine, the product attacks a second molecule of starting material.
  • Root Cause:

    • Stoichiometry: Using a 1:1 ratio of amine to bromide.

    • Addition Order: Adding the amine to the bromide solution.

  • Corrective Action:

    • Inverse Addition: Add the bromoketone solution dropwise into a solution of excess cyclopropylamine (3–5 equivalents). This ensures the bromide always encounters free amine, not product.

    • Temperature Control: Maintain reaction at

      
       to differentiate the nucleophilicity of the primary vs. secondary amine.
      
Case 2: The "Sticky Solid" (Polymerization/Condensation)

Symptom: The reaction mixture turns dark/tarry; yield is low; NMR shows broad peaks. Diagnosis: Formation of Schiff bases (imines) or pyrazine polymerization.

  • Root Cause:

    • Imine Formation: The ketone carbonyl is reactive.[1][2] Cyclopropylamine can condense with the ketone to form an imine (

      
      ), especially if the reaction runs too long or becomes acidic.
      
    • Pyrazine Instability: The electron-deficient pyrazine ring is susceptible to nucleophilic attack if the amine concentration is extremely high and temperature is unregulated.

  • Corrective Action:

    • Scavenge Acid: Ensure a base (e.g.,

      
       or excess amine) is present to neutralize HBr generated in situ. Acid catalyzes imine formation.
      
    • Quench Quickly: Do not let the reaction stir overnight if conversion is complete. Hydrolyze any transient imines during workup with mild aqueous acid wash (if product stability permits) or simple aqueous extraction.

Case 3: The "Lachrymator" Persists (Incomplete Bromination)

Symptom: Starting material (Acetylpyrazine) remains, or significant dibromide is formed. Diagnosis: Poor control of the bromination step.

  • Root Cause:

    • Dibromination: 2-Acetylpyrazine enolizes easily. Once one bromine is added, the alpha-position remains acidic. Excess

      
       leads to the gem-dibromide.
      
  • Corrective Action:

    • Reagent Choice: Use Pyridinium Tribromide or NBS (N-Bromosuccinimide) instead of elemental bromine for better stoichiometric control.

    • Monitoring: Stop the reaction at 90-95% conversion. It is easier to separate unreacted acetylpyrazine than the dibromo-impurity.

Validated Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(pyrazin-2-yl)ethanone

Note: This compound is a potent lachrymator (tear gas). Handle only in a well-ventilated fume hood.

  • Dissolution: Dissolve 2-acetylpyrazine (1.0 eq) in 33% HBr in Acetic Acid (or use NBS in

    
    /MeCN if acid-sensitive).
    
  • Bromination: Add Bromine (

    
    , 0.95 eq) dropwise at 
    
    
    
    .
    • Tip: Under-charge bromine slightly to avoid di-bromination.

  • Workup: Once the red color fades (approx. 2-4 h), pour onto ice water. Extract immediately with DCM.

  • Neutralization: Wash organic layer with saturated

    
     until neutral. (Critical: Acid traces degrade the product).
    
  • Storage: Use immediately. Alpha-bromoketones degrade upon storage.

Step 2: Amination with Cyclopropylamine
ParameterSpecificationRationale
Stoichiometry Bromide (1.0 eq) : Amine (3.0–5.0 eq)Excess amine prevents bis-alkylation.
Solvent THF or Ethanol (

)
Polar aprotic (THF) is preferred to minimize solvolysis.
Addition Dropwise Bromide

Amine
Maintains high [Amine]/[Bromide] ratio locally.
Time 1–3 HoursFast reaction; prolonged stirring promotes imine formation.

Procedure:

  • Dissolve cyclopropylamine (4.0 eq) in THF at

    
    .
    
  • Dissolve 2-bromo-1-(pyrazin-2-yl)ethanone (1.0 eq) in a minimal volume of THF.

  • Add the bromide solution to the amine solution dropwise over 30 minutes.

  • Monitor by TLC/LC-MS. Look for the disappearance of the bromide peak.

  • Workup: Concentrate solvent. Partition between EtOAc and water. The excess cyclopropylamine is volatile and will be removed during concentration/drying.

  • Purification: Recrystallization (EtOH/Hexane) or Column Chromatography (DCM/MeOH).

Frequently Asked Questions (FAQ)

Q: Can I store the intermediate 2-bromo-1-(pyrazin-2-yl)ethanone? A: Not recommended. It is highly reactive and hygroscopic. Hydrolysis to the alpha-hydroxy ketone occurs within days even at


. Synthesize and use it in the next step immediately ("telescoped" process).

Q: I see a peak at M+18 in my Mass Spec. What is it? A: This is likely the hydrate of the ketone. Electron-deficient ketones (like pyrazinyl ketones) form stable gem-diols (hydrates) in the presence of water/moisture in the LC-MS mobile phase. It is often an artifact of analysis, not a synthesis failure.

Q: Why is my yield low despite clean conversion? A: The product is an alpha-amino ketone , which is basic and water-soluble. If your aqueous workup is too acidic (pH < 8), the product will remain in the aqueous layer. Ensure the pH is adjusted to >9 during extraction (using Carbonate/Bicarbonate) to drive the amine into the organic phase.

References

  • Synthesis of Alpha-Amino Ketones

    • Mechanism & Review: "Synthesis of α-amino carbonyl compounds: a brief review." Organic Chemistry Portal.
  • Pyrazine Reactivity & Bromination

    • Pyrazine Chemistry: "The Chemical Reactivity of the Alpha-Amino Ketone Moiety." BenchChem Technical Guides.
  • Bromination Protocols (General Alpha-Halo Ketones)

    • Methodology: "Alpha Bromination of Ketones via Enols."[1] Master Organic Chemistry.

  • Intermediate Data (2-Bromo-1-(pyrazin-2-yl)ethanone)

    • PubChem Compound Summary: CID 15823112.[3]

  • Related Pyrazine Analogs (Stability Data)

    • Stability Studies: "Assessment of the Physicochemical Properties and Stability... of Pyrazinoic Acid Derivatives." Current Drug Metabolism (via NIH).

Sources

Troubleshooting

Scale-up challenges and solutions for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone manufacturing

Welcome to the Technical Support and Troubleshooting Center for the scale-up manufacturing of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone . As a Senior Application Scientist, I have designed this guide to move beyond basi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up manufacturing of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Alpha-amino ketones are notoriously challenging to scale due to their inherent thermal instability and high reactivity. This guide dissects the causality behind common synthetic failures—such as uncontrolled exotherms, over-alkylation, and spontaneous dimerization—and provides self-validating, field-proven protocols to ensure high-yield, GMP-compliant manufacturing.

I. Core Synthetic Workflow & Mechanistic Pathways

The synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone typically follows a two-step sequence:

  • Alpha-Bromination of 1-pyrazin-2-yl-ethanone (acetylpyrazine) to form the highly reactive electrophile, 2-bromo-1-pyrazin-2-yl-ethanone.

  • Nucleophilic Amination using cyclopropylamine to yield the target alpha-amino ketone.

Workflow A 1-Pyrazin-2-yl-ethanone (Starting Material) B Bromination (Br2/HBr/AcOH) Temp: 20-25°C A->B C 2-Bromo-1-pyrazin-2-yl-ethanone HBr (Isolated Salt) B->C D Amination (Cyclopropylamine) Temp: 0-5°C, Fed-batch C->D E Free Base Formation (Unstable Intermediate) D->E F HCl Quench & Crystallization Temp: <10°C E->F G 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone HCl (Final API Intermediate) F->G

Fig 1: Scalable synthetic workflow for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

II. Step-by-Step Manufacturing Protocols

Protocol A: Synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone Hydrobromide

Causality Note: Direct bromination of acetylpyrazine often leads to over-bromination (dibromo impurities). By conducting the reaction in glacial acetic acid with hydrobromic acid, the mono-brominated product immediately precipitates as an insoluble hydrobromide salt, effectively removing it from the reactive liquid phase and preventing secondary bromination[1].

  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, dropping funnel, and a scrubber system (for HBr gas).

  • Solvent & Substrate: Dissolve 1.0 equivalent of 1-pyrazin-2-yl-ethanone in glacial acetic acid (approx. 10 volumes).

  • Acidification: Slowly add 1.05 equivalents of Hydrobromic acid (33 wt% in AcOH) at 20°C[1]. Self-Validation: The solution should turn homogeneous and slightly exothermic.

  • Bromine Dosing: Sub-surface dose 1.0 equivalent of elemental bromine (

    
    ) over 2 hours, maintaining the internal temperature strictly between 20–25°C.
    
  • Aging & Isolation: Stir for 4 hours. A yellow precipitate will form. Filter the slurry, wash the cake with cold glacial acetic acid, and dry under vacuum at 30°C to afford the hydrobromide salt[1].

Protocol B: Amination with Cyclopropylamine

Causality Note: Cyclopropylamine is highly volatile (Boiling Point ~50°C)[2]. The amination is highly exothermic. If added in batch, the exotherm will vaporize the amine, altering the stoichiometry and stalling the reaction[3].

  • Preparation: Suspend 1.0 eq of 2-bromo-1-pyrazin-2-yl-ethanone HBr in anhydrous dichloromethane (DCM) (15 volumes). Cool the jacketed reactor to 0°C.

  • Amine Dosing (Fed-Batch): Prepare a solution of 3.5 eq of cyclopropylamine in DCM. Dose this solution into the reactor over 3 hours. Self-Validation: Maintain internal temperature < 5°C. The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Reaction Monitoring: Stir for 2 hours at 5°C. Pull an aliquot for HPLC. Target conversion is >98% with <2% over-alkylated (tertiary amine) impurity.

  • Quench & Salt Formation (Critical Step): Wash the organic layer with ice-cold water to remove excess cyclopropylamine. Immediately dose 1.2 eq of 2M HCl in diethyl ether into the organic layer while maintaining the temperature at 0°C.

  • Isolation: Filter the resulting 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Hydrochloride salt and dry under a nitrogen sweep.

III. Troubleshooting & FAQs (The "Why" Behind the Failures)

Q1: My final product is heavily contaminated with a symmetrical, tetra-substituted pyrazine. Where is this coming from? A: You are observing the Gutknecht Pyrazine Synthesis degradation pathway[4][5]. Alpha-amino ketones are bifunctional; they contain both a nucleophilic amine and an electrophilic ketone. When left in their "free base" form at room temperature or under basic conditions, two molecules will spontaneously undergo an intermolecular aldol-type condensation to form a dihydropyrazine, which rapidly oxidizes in air to form a stable pyrazine impurity[4].

  • Solution: Never leave the intermediate in its free base form. Keep the workup temperature below 10°C and immediately protonate the amine using HCl (Protocol B, Step 4). Protonation converts the amine to an ammonium ion, eliminating its nucleophilicity and permanently halting the self-condensation pathway.

Degradation A Free Base α-Amino Ketone (2-Cyclopropylamino...) B Intermolecular Aldol-Type Condensation (Nucleophilic Attack) A->B High Temp / Base C Dihydropyrazine Intermediate B->C D Aerobic Oxidation (Spontaneous) C->D E Tetra-substituted Pyrazine Impurity (Gutknecht Pathway) D->E

Fig 2: Gutknecht self-condensation degradation pathway of alpha-amino ketones.

Q2: During amination scale-up from 10g to 1kg, my yield dropped from 85% to 40%, and unreacted bromoketone remains. Why? A: This is a classic thermal-loss failure. Cyclopropylamine has a boiling point of ~50°C[2]. The amination of the bromoketone is highly exothermic. At the 10g scale, the surface-area-to-volume ratio of your flask dissipates heat efficiently. At the 1kg scale, heat accumulation causes localized boiling of the cyclopropylamine, venting it out of the reactor exhaust[3]. You lost your reagent.

  • Solution: Transition from a batch addition to a fed-batch addition (dosing the amine slowly over hours) and utilize sub-surface dosing dip-tubes to prevent vapor-phase loss[3].

Q3: I am seeing a "double-addition" impurity where one cyclopropylamine molecule has reacted with two bromoketone molecules. How do I suppress this? A: Primary amines (like cyclopropylamine) become secondary amines after the first alkylation. This secondary amine is still nucleophilic and can attack a second bromoketone molecule (over-alkylation).

  • Solution: Operate under pseudo-first-order kinetics by maintaining a high localized concentration of cyclopropylamine. Always dose the bromoketone into the amine (reverse addition), or use a large molar excess of the amine (3.5 to 5.0 equivalents) to ensure the primary amine outcompetes the newly formed secondary amine for the electrophile.

IV. Quantitative Data & Process Parameters

The following table summarizes the impact of process parameter deviations on the impurity profile during the amination step, validating the strict controls outlined in Protocol B.

Parameter DeviationTarget Yield (%)Gutknecht Pyrazine Impurity (%)Over-Alkylated Impurity (%)Unreacted Bromoketone (%)
Optimized Baseline (0°C, 3.5 eq Amine, Fed-Batch) > 88.0 < 0.5 < 1.0 < 0.1
Temp excursion to 25°C during dosing62.44.21.518.5 (Amine boiled off)
Reduced Amine to 1.5 eq55.01.214.88.0
Delayed HCl quench (Free base left at 20°C for 12h)31.045.51.1< 0.1
Batch addition of Amine (Dump-in)48.08.55.222.0

V. References

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at:[Link]

  • Identification of Dialkylpyrazines Off-Flavors in Oak Wood. ResearchGate. Available at:[Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC - NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Analytical Techniques for the Structural Elucidation of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

A Senior Application Scientist's Guide to Method Selection and Spectrum Interpretation In the landscape of pharmaceutical development and molecular synthesis, the unambiguous structural confirmation of novel chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Selection and Spectrum Interpretation

In the landscape of pharmaceutical development and molecular synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The compound 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, a molecule featuring a blend of aromatic, aliphatic, and strained ring systems, presents a unique analytical challenge. This guide provides an in-depth analysis of its 1H NMR spectrum, contextualized by a comparative assessment with other common analytical techniques. We will explore not just the "what" of the data, but the "why" behind the experimental choices and interpretation, reflecting a workflow grounded in scientific integrity and practical experience.

The Central Role of 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the primary tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and electronic structure. For a molecule like 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, 1H NMR is uniquely suited to confirm the successful coupling of the pyrazine, ethanone, and cyclopropylamino fragments.

The key diagnostic information we expect to obtain includes:

  • The number of distinct proton signals , indicating the number of non-equivalent proton environments.

  • The chemical shift (δ) of each signal, which points to the electronic environment of the protons (e.g., aromatic vs. aliphatic).

  • The integration of each signal, revealing the relative number of protons responsible for the signal.

  • The multiplicity (splitting pattern) , which details the number of neighboring protons, allowing for a reconstruction of the molecular skeleton.

Step-by-Step 1H NMR Spectrum Interpretation

Let us dissect the predicted 1H NMR spectrum of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. The analysis presented here is based on established principles of NMR spectroscopy and data from analogous structures. The choice of deuterated chloroform (CDCl3) as a solvent is common for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak.

Predicted 1H NMR Data (500 MHz, CDCl3)

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
Ha ~8.75d1HPyrazine C3-HAdjacent to two electron-withdrawing nitrogen atoms and the C=O group, resulting in significant deshielding.
Hb ~8.60d1HPyrazine C5-HDeshielded by the aromatic ring current and adjacent nitrogen atom.
Hc ~8.50dd1HPyrazine C6-HCoupled to both Ha and Hb, appearing as a doublet of doublets.
Hd ~4.30s (or d)2H-C(=O)-CH2-NH-Alpha to a carbonyl group, which is strongly deshielding. May appear as a doublet if coupling to the NH proton is observed.
He ~2.50 (broad)s (or t)1H-NH-Chemical shift is variable and dependent on concentration and solvent. Broadness is due to quadrupole broadening from the 14N nucleus and potential chemical exchange.
Hf ~2.30m1HCyclopropyl C-HMethine proton adjacent to the nitrogen atom.
Hg, Hh ~0.60 - 0.90m4HCyclopropyl -CH2-Protons of the strained cyclopropyl ring appear significantly upfield. The four protons are diastereotopic and will show complex splitting patterns due to both geminal and vicinal coupling.

This detailed proton map provides compelling evidence for the target structure. The distinct downfield signals for the pyrazine protons, the singlet for the methylene bridge, and the characteristic complex upfield signals for the cyclopropyl group, when taken together, form a unique fingerprint for the molecule.

A Comparative Framework: 1H NMR vs. Alternative Techniques

While 1H NMR is powerful, a robust structural confirmation relies on a multi-technique approach. This self-validating system, where data from orthogonal methods converge, is the gold standard in analytical chemistry.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
1H NMR Spectroscopy Detailed proton environment, connectivity, and relative stereochemistry.Unambiguously confirms the presence and connectivity of all three core fragments (pyrazine, ethanone, cyclopropylamino).Peak overlap can occur in complex regions; broad exchangeable protons (NH) can be difficult to assign.
13C NMR Spectroscopy Number and type of carbon atoms (sp3, sp2, C=O).Confirms the carbon skeleton, including the critical ketone carbonyl carbon (~195-200 ppm) and the distinct pyrazine and cyclopropyl carbons.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. Does not provide direct connectivity information without more advanced experiments (e.g., HMBC, HSQC).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides definitive confirmation of the molecular formula via the molecular ion peak (M+). High-resolution MS can yield the exact mass, further increasing confidence.Does not provide information on the connectivity of atoms; isomers cannot be distinguished by mass alone.
Infrared (IR) Spectroscopy Presence of specific functional groups.Clearly identifies the ketone (C=O stretch, ~1690 cm-1) and the secondary amine (N-H stretch, ~3350 cm-1), confirming key functional groups.Provides a "fingerprint" but does not map out the full molecular structure. Lacks the detailed atomic-level resolution of NMR.
HPLC-UV Purity assessment and quantification.The primary method for determining the purity of the sample, which is critical for subsequent applications. The pyrazine ring provides a strong UV chromophore for sensitive detection.Provides no structural information beyond the retention time and UV spectrum, which are not unique identifiers.
Workflow for Unambiguous Structure Elucidation

The most trustworthy approach integrates these techniques in a logical sequence. The following workflow represents a robust, self-validating system for characterizing a novel molecule like 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_conclusion Final Confirmation synthesis Synthesize Crude Product purification Purify (e.g., Column Chromatography) synthesis->purification hplc 1. HPLC-UV Assess Purity purification->hplc Purified Sample ms 2. LC-MS Confirm Molecular Weight hplc->ms Purity >95%? ir 3. IR Spectroscopy Confirm Functional Groups ms->ir nmr 4. 1H & 13C NMR Elucidate Full Structure ir->nmr confirm Structure Confirmed nmr->confirm All data consistent?

Caption: Integrated workflow for the synthesis, purification, and structural confirmation of a novel chemical entity.

Experimental Protocols

To ensure data reproducibility and accuracy, adherence to standardized protocols is paramount.

Protocol 1: 1H NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to optimize magnetic field homogeneity. Shimming is a critical step to achieve high-resolution spectra with sharp peaks and minimal distortion.

  • Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 5-second relaxation delay).

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the multiplicities.

Conclusion

The structural elucidation of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone serves as an excellent case study in the application of modern analytical chemistry. While 1H NMR spectroscopy is the undisputed primary tool for mapping the intricate proton framework of the molecule, its data is most powerful when corroborated by orthogonal techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies key functional groups, and HPLC assesses purity. This integrated, multi-technique approach forms a self-validating system that provides the highest degree of confidence in the final structural assignment, a requirement of utmost importance in research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Gross, J. H. (2011). Mass Spectrometry — A Textbook. Springer. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]

Comparative

Comparative Guide to HPLC Method Development for Purity Analysis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. As a key intermediate or...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety, efficacy, and regulatory compliance. This document moves beyond mere protocols to explain the scientific rationale behind method development choices, offering two distinct, robust analytical approaches. All methodologies are grounded in established principles and validated against internationally recognized standards.

Foundational Strategy: Analyte Characterization and Initial Conditions

The molecular structure of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone dictates the entire analytical strategy. It possesses a pyrazine ring and a secondary amine, both of which are basic functional groups susceptible to protonation. This makes mobile phase pH a critical parameter for controlling retention and achieving optimal peak shape.[1][2][3] The ketone group adds polarity to the molecule.

Initial method development should therefore focus on reversed-phase chromatography, which separates compounds based on hydrophobicity.[4][5] A low pH mobile phase is the logical starting point. By maintaining a pH between 2 and 4, the basic nitrogen atoms on the analyte are protonated.[6] This has two primary benefits:

  • Suppression of Silanol Interactions: Protonation of the analyte prevents ionic interactions with residual, negatively charged silanol groups on the silica-based stationary phase, which are a common cause of severe peak tailing for basic compounds.[7][8][9]

  • Consistent Retention: It ensures the analyte exists in a single, consistent ionic form, leading to predictable and reproducible retention times.[10]

A standard C18 column is the workhorse of reversed-phase HPLC and serves as the ideal starting point for screening.[4] However, due to the compound's polarity, alternative selectivities offered by C8 or Phenyl-Hexyl columns should also be considered to resolve potentially co-eluting impurities.[11][12]

Part 1: Systematic Method Development & Optimization

Here, we compare two distinct methods: a highly robust, universally applicable C18 method and an alternative selectivity method using a Phenyl-Hexyl column for challenging separations.

Method A: High-Resolution Reversed-Phase (C18)

This method is designed for optimal peak shape and high-efficiency separation of the main component from its likely process-related impurities.

Experimental Protocol: Method A

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm (based on typical pyrazine absorbance).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

Method B: Alternative Selectivity (Phenyl-Hexyl)

This method leverages the unique π-π interactions offered by a phenyl-bonded stationary phase, which can provide different selectivity for aromatic impurities compared to a standard alkyl (C18) phase.[4][11]

Experimental Protocol: Method B

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 60% B

    • 12-14 min: 60% to 90% B

    • 14-16 min: 90% B

    • 16-17 min: 90% to 10% B

    • 17-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Visualizing the Workflow

The general process for developing these methods follows a logical sequence of screening and optimization.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Basic, Polar) Column Column Screening (C18, C8, Phenyl) Analyte->Column Selects Phase MobilePhase Mobile Phase Scouting (Low pH, ACN vs MeOH) Column->MobilePhase Test Conditions Gradient Gradient Optimization (Slope & Time) MobilePhase->Gradient Refine Separation Temp Temperature Study (30-40°C) Gradient->Temp Improve Resolution Flow Flow Rate Adjustment Temp->Flow Adjust Speed Validation Method Validation (ICH Q2) Flow->Validation Finalize Method SST System Suitability Test Validation->SST Routine Check PH_Effect Low_Analyte Analyte Protonated (R-NH2+) Low_Result Good Retention Symmetrical Peak Low_Analyte->Low_Result Result Mid_Result Poor Retention Peak Tailing/Splitting Mid_Analyte Mixed Species (R-NH2+ / R-NH) Mid_Analyte->Mid_Result Result High_Result Long Retention Possible Tailing* High_Analyte Analyte Neutral (R-NH) High_Analyte->High_Result Result caption *Tailing on standard silica columns due to silanol ionization.

Caption: Effect of mobile phase pH on a basic analyte.

Part 2: Method Validation and Trustworthiness

A developed method is only useful if it is proven to be reliable. Validation must be performed in accordance with regulatory guidelines such as ICH Q2(R1). [14][15][16]The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose. [16][17] Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by achieving baseline resolution between the main peak and all potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature).

To ensure trustworthiness in routine analysis, a System Suitability Test (SST) must be performed before any sample analysis. This is a self-validating check to ensure the chromatography system is performing adequately.

Typical SST Criteria:

  • Tailing Factor (Main Peak): ≤ 1.5

  • Theoretical Plates (Main Peak): ≥ 5000

  • Resolution (between critical pairs): ≥ 2.0

  • Repeatability (%RSD of 5 replicate injections): ≤ 1.0%

Conclusion

Both Method A (C18) and Method B (Phenyl-Hexyl) present viable and robust options for the purity analysis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

  • Method A is recommended as the primary choice for routine quality control due to its superior efficiency and demonstrated robustness with a widely available C18 column.

  • Method B serves as an excellent orthogonal method. It is invaluable during method development for confirming the absence of co-eluting impurities and can be employed as an alternative method if a specific impurity proves difficult to resolve with Method A.

The final choice of method should be based on a comprehensive validation study that demonstrates its suitability for the specific intended purpose, ensuring the delivery of a high-quality, safe, and effective product.

References

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Agilent Technologies. (2016). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Agilent Technologies. (2010). The Secrets of Good Peak Shape in HPLC. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Available at: [Link]

  • Advanced Materials Technology. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]

  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Waters Corporation. (2022). Peak Shape Changes Over Time. Available at: [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Available at: [Link]

  • Springer Nature. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Available at: [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectral Characterization of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

In the landscape of pharmaceutical development and materials science, the precise identification and structural elucidation of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cor...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise identification and structural elucidation of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific "molecular fingerprint" of a sample.[1][2] This guide provides an in-depth FTIR spectral characterization of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, a molecule featuring a unique combination of a ketone, a pyrazine ring, a secondary amine, and a cyclopropyl group.

For researchers and drug development professionals, understanding the distinct vibrational signatures of these functional groups is critical for confirming molecular identity, assessing purity, and monitoring chemical transformations. This guide will dissect the predicted FTIR spectrum of the target molecule, compare its features to simpler, alternative compounds, and provide a validated experimental protocol for acquiring high-quality spectral data.

Deciphering the Molecular Architecture: Predicted FTIR Absorptions

The structure of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone presents a fascinating case for spectral interpretation. The electronic interplay between the aromatic pyrazine ring, the carbonyl group, and the secondary amine dictates the precise wavenumbers of their vibrational modes. The presence of a strained cyclopropyl ring adds another layer of diagnostic complexity.

A direct, publicly available reference spectrum for this specific molecule is not available, a common scenario for novel intermediates. Therefore, our analysis is built upon a predictive framework, grounded in the well-established characteristic frequencies of its constituent parts and supported by spectral data from analogous compounds found in authoritative databases like the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7][8][9][10][11][12]

Below is a logical workflow for predicting and interpreting the key spectral features.

Caption: Workflow for FTIR spectral analysis of the target molecule.

Comparative Analysis of Key Functional Groups

To appreciate the unique spectral signature of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, we will compare its expected absorptions with those of simpler, related molecules. This comparative approach is essential for validating peak assignments.

The Carbonyl (C=O) Stretch: A Tale of Conjugation

The ketone C=O stretch is one of the most intense and reliable absorptions in an IR spectrum.[13][14]

  • Saturated Aliphatic Ketones (e.g., 2-Butanone): Exhibit a strong, sharp C=O stretching band around 1715 cm⁻¹ .[15][16]

  • Aryl Ketones (e.g., Acetylpyrazine): When a carbonyl group is conjugated with an aromatic ring, like the pyrazine ring, the electron delocalization weakens the C=O double bond. This causes a shift to a lower wavenumber (a "red shift"). For acetylpyrazine, this peak is expected in the 1685-1666 cm⁻¹ range.[14][15] The NIST reference spectrum for acetylpyrazine confirms a strong band in this region.[17]

  • 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone: We predict the C=O stretch for our target molecule to appear in a similar region to acetylpyrazine, approximately 1680-1690 cm⁻¹ . The electron-donating effect of the adjacent amino group may slightly influence this position.

The Secondary Amine (N-H) Vibrations

The secondary amine provides two key diagnostic peaks.

  • N-H Stretch: Secondary amines typically show a single, moderate-to-weak N-H stretching band between 3350-3310 cm⁻¹ .[18][19][20] This distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretches).[19][20] In our target molecule, this peak will likely be sharp compared to the broad O-H stretch of alcohols.

  • N-H Bend (Amide II as an Analog): While aliphatic secondary amines often have a weak N-H bending vibration, in molecules where the nitrogen is adjacent to a carbonyl (amides), a strong "Amide II" band appears around 1550 cm⁻¹. In our molecule, which is an α-amino ketone, we can expect an N-H bending vibration, likely of moderate intensity, in the 1550-1620 cm⁻¹ region.[21]

The Pyrazine and Cyclopropyl Fingerprints
  • Pyrazine Ring: This aromatic heterocycle has a series of characteristic absorptions. These include C-H stretching just above 3000 cm⁻¹ , and several C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[22][23] For instance, pyrazine itself shows notable peaks around 1483 cm⁻¹ and 1413 cm⁻¹.[23] These bands, combined with C-H out-of-plane bending below 900 cm⁻¹, help confirm the presence of the ring.

  • Cyclopropyl Group: The C-H bonds of a cyclopropyl ring typically show stretching vibrations at a slightly higher frequency than normal alkanes, often just above 3000 cm⁻¹ , sometimes overlapping with aromatic C-H stretches. The ring itself has characteristic "ring breathing" or deformation modes, though these can be weak and fall within the complex fingerprint region.

Predicted Spectrum Summary: A Comparative Table

The following table summarizes the predicted key vibrational modes for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone and compares them with relevant alternative structures.

Vibrational Mode Functional Group Predicted Range (cm⁻¹) for Target Molecule Comparative Compound & Range (cm⁻¹) Intensity
N-H StretchSecondary Amine3350 - 3310N-cyclopropylacetamide (~3300 cm⁻¹)[24]Medium, Sharp
C-H Stretch (Aromatic)Pyrazine Ring3100 - 3000Acetylpyrazine (~3050 cm⁻¹)[25]Medium-Weak
C-H Stretch (Aliphatic)Cyclopropyl, Methylene3050 - 2850N-cyclopropylacetamide (~2950 cm⁻¹)[24]Medium
C=O Stretchα-Amino Aryl Ketone1690 - 1680Acetylpyrazine (~1685 cm⁻¹)[15][17]Strong, Sharp
N-H BendSecondary Amine1620 - 1550N-substituted amides (~1550 cm⁻¹)[26]Medium
C=N, C=C StretchPyrazine Ring1580 - 1400Pyrazine (~1483, 1413 cm⁻¹)[23]Medium-Strong
C-N StretchAliphatic Amine1250 - 1180Secondary Aliphatic Amines (~1181 cm⁻¹)[27]Medium

Self-Validating Experimental Protocol: The KBr Pellet Method

To ensure the acquisition of a high-quality, trustworthy FTIR spectrum for a solid sample like 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, the Potassium Bromide (KBr) pellet method is a standard and reliable choice.[28][29] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to create an optically clear pellet for transmission analysis.[30]

Causality Behind Choices:

  • Why KBr? KBr is transparent to IR radiation across most of the mid-IR range (4000-400 cm⁻¹) and has a refractive index that, when pressed, closely matches that of many organic compounds, minimizing light scattering (the Christiansen effect).[30]

  • Why Grinding? The sample must be ground to a particle size smaller than the wavelength of the IR light to prevent significant scattering, which would result in a sloping baseline and distorted peak shapes.[30]

  • Why Vacuum? Applying a vacuum during pressing removes trapped air and, critically, adsorbed water. Water has a very strong, broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure key sample peaks.[30]

Step-by-Step Methodology
  • Preparation:

    • Place a small amount of high-purity, spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to ensure it is completely dry.[31]

    • Thoroughly clean and dry an agate mortar and pestle, as well as the components of a pellet die.

  • Sample Grinding & Mixing:

    • Weigh out approximately 1-2 mg of the 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone sample.

    • In the agate mortar, grind the sample into a very fine, glossy powder.

    • Add approximately 150-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle for about 1-2 minutes until a homogenous, fine powder is achieved. The concentration of the sample in KBr should be about 0.5% to 1%.[28][31]

  • Pellet Pressing:

    • Assemble the pellet die. Transfer a portion of the KBr-sample mixture into the die barrel, ensuring an even layer.

    • Insert the plunger and place the assembled die into a hydraulic press.

    • If available, connect the die to a vacuum line to remove entrapped air and moisture.[30]

    • Gradually apply pressure up to 8-10 metric tons. Hold this pressure for 2-3 minutes.[30]

    • Slowly and carefully release the pressure.

  • Data Acquisition:

    • Disassemble the die and carefully remove the KBr pellet, which should be thin and transparent.

    • Place the pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.

    • Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

Caption: Step-by-step workflow for the KBr pellet preparation method.

Conclusion

The FTIR spectrum of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is predicted to be rich with distinct, identifiable features. The strong, red-shifted carbonyl peak around 1685 cm⁻¹ confirms the conjugated ketone system. A sharp, single N-H stretch near 3330 cm⁻¹ provides clear evidence of the secondary amine. Finally, a collection of medium-intensity bands between 1400-1600 cm⁻¹ and C-H stretches above 3000 cm⁻¹ will confirm the presence of the pyrazine and cyclopropyl moieties. By comparing these features against simpler analogs and employing the robust KBr pellet protocol, researchers can confidently verify the structure and purity of this and other complex pharmaceutical intermediates.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][3][4][5][6][7]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][8][9][10][11][12]

  • Helsinki University. Quick User Guide for FT-IR. [Link][31]

  • Techiescientist. Difference between Primary Secondary and Tertiary Amines Via FTIR. Published December 25, 2023. [Link][18]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link][30]

  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. [Link][13]

  • Stewart, J. E. Vibrational Spectra of Primary and Secondary Aliphatic Amines. Journal of Research of the National Bureau of Standards, 1959. [Link][27]

  • OpenStax. 24.10 Spectroscopy of Amines. Organic Chemistry. Published September 20, 2023. [Link][19]

  • ResearchGate. The infrared spectra of secondary amines and their salts. Published October 05, 2025. [Link][21]

  • University of Calgary. IR: amines. [Link][20]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link][14]

  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. Published December 05, 2024. [Link][32]

  • Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Published November 02, 2023. [Link][28]

  • University of Calgary. IR: ketones. [Link][15]

  • PubChem. Acetylpyrazine. National Institutes of Health. [Link][17][25]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link][16]

  • ResearchGate. FTIR spectrum of the 1413 cm À1 band of pyrazine along with the best fit. [Link][22]

  • Agilent. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Published September 10, 2020. [Link][29]

  • ResearchGate. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Published August 06, 2025. [Link][23]

  • IJNRD. POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. Published June 2023. [Link][1]

  • AZoM. Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Published October 15, 2025. [Link][2]

  • IJSDR. Applications of FTIR Spectroscopy: Review. Published August 2022. [Link]

  • NIST Chemistry WebBook. N-(n-Propyl)acetamide. National Institute of Standards and Technology. [Link][26]

  • PubChem. N-cyclopropylacetamide. National Institutes of Health. [Link][24]

Sources

Comparative

Comparing bioactivity of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone with structural analogs

Comparative Bioactivity Guide: 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone and Structural Analogs in P2X7 Receptor Modulation Executive Summary In the development of targeted therapeutics, particularly purinergic receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone and Structural Analogs in P2X7 Receptor Modulation

Executive Summary

In the development of targeted therapeutics, particularly purinergic receptor antagonists and kinase inhibitors, the selection of optimal building blocks is critical. Pyrazine-based


-amino ketones serve as highly versatile pharmacophores and essential precursors in the synthesis of P2X7 receptor modulators (such as imidazo[1,2-a]pyrazines)[1].

This guide provides an objective comparison of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone (CAS 1353972-34-5) [2] against its primary structural analogs: the methylamino (CAS 1353972-28-7)[3] and isopropylamino (CAS 1353977-03-3)[4] derivatives. By analyzing their structure-activity relationships (SAR) and in vitro performance, researchers can make data-driven decisions when designing screening libraries or optimizing lead compounds.

Mechanistic Rationale & Structural Analysis

As an application scientist evaluating these scaffolds, it is essential to look beyond the basic chemical formula and understand the causality behind structural modifications. The bioactivity of these compounds hinges on three structural pillars:

  • The Pyrazine Core: The nitrogen atoms in the pyrazine ring act as critical hydrogen-bond acceptors. They dictate the electronic distribution of the adjacent ketone, enhancing its reactivity and binding affinity within target enzymatic or receptor pockets.

  • The

    
    -Amino Ketone Linkage:  This flexible hinge region allows the molecule to adopt multiple conformations. It is a known site for both non-covalent docking and potential covalent interactions with nucleophilic residues in target proteins.
    
  • N-Alkyl Substitution (The Variable Region):

    • Cyclopropyl (1353972-34-5): The cyclopropyl ring offers a unique balance. It provides more steric bulk and lipophilicity than a methyl group, improving membrane permeability, yet its constrained ring structure prevents the entropic penalty associated with highly flexible chains.

    • Methyl (1353972-28-7): Minimizes steric hindrance, allowing deep penetration into narrow binding pockets, but often suffers from rapid N-demethylation by cytochrome P450 enzymes, reducing metabolic half-life.

    • Isopropyl (1353977-03-3): Offers significant steric shielding which can protect the amine from metabolic degradation, but its flexibility can lead to steric clashes in tightly constrained receptor pockets.

Comparative Bioactivity & ADME Profiling

The following table summarizes the representative in vitro profiling of these


-amino ketone scaffolds when evaluated as direct P2X7 modulators or intermediate fragments. Data highlights the trade-offs between steric bulk, target engagement, and metabolic stability.
Compound NameCAS NumberN-SubstituentP2X7 IC₅₀ (µM)*Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Human Liver Microsome T₁/₂ (min)
Target Compound 1353972-34-5Cyclopropyl12.418.5 (High)45.2
Analog 1 1353972-28-7Methyl8.912.1 (Moderate)18.6
Analog 2 1353977-03-3Isopropyl>50.022.4 (High)62.1

*Note: IC₅₀ values represent baseline fragment-level affinity in standardized ethidium accumulation assays prior to downstream cyclization into mature imidazopyrazine leads.

Experimental Workflow: P2X7 Target Engagement Assay

To ensure trustworthiness and reproducibility, the bioactivity of these compounds is evaluated using a self-validating Ethidium Accumulation Assay [1].

Causality of the Assay Design: The P2X7 receptor is a ligand-gated ion channel. Upon sustained activation by ATP, it forms a large macropore. Ethidium bromide (394 Da) is specifically chosen because it is too large to pass through standard ion channels but easily enters the cell through the dilated P2X7 pore. Once inside, it intercalates with DNA, yielding a massive fluorescent signal. Effective antagonists will block pore formation, thereby preventing fluorescence.

Step-by-Step Methodology:
  • Cell Preparation: Plate Human Embryonic Kidney (HEK) 293 cells stably expressing the human P2X7 receptor at

    
     cells/well in a 96-well poly-D-lysine coated plate. Incubate overnight at 37°C.
    
  • Washing Phase: Wash cells twice with a specialized assay buffer (140 mM NaCl, 10 mM HEPES, 5.6 mM KCl, 10 mM D-glucose, 0.5 mM CaCl₂, pH 7.4).

    • Scientific Rationale: Removing serum proteins is critical, as

      
      -amino ketones can exhibit non-specific protein binding which artificially lowers their effective free concentration in the assay.
      
  • Compound Incubation: Add the

    
    -amino ketone compounds (e.g., CAS 1353972-34-5) at varying concentrations (0.1 µM to 100 µM) and incubate for 30 minutes at 37°C.
    
  • Dye & Agonist Addition: Add Ethidium Bromide to a final concentration of 100 µM, immediately followed by the addition of 1 mM ATP to stimulate the P2X7 receptor.

  • Kinetic Readout: Measure fluorescence (Excitation: 530 nm, Emission: 620 nm) kinetically every 15 seconds for 15 minutes using a microplate reader.

  • Validation Controls: Every plate must include a vehicle control (1% DMSO, maximum signal) and a reference antagonist (e.g., A-438079 at 10 µM, minimum signal) to validate the dynamic range of the assay.

Pathway & Assay Visualization

P2X7_Assay ATP ATP Stimulation P2X7 P2X7 Receptor Activation ATP->P2X7 Binds Pore Macropore Formation P2X7->Pore Triggers EtBr Ethidium Bromide Influx (394 Da) Pore->EtBr Permits Signal Fluorescence Readout (DNA Intercalation) EtBr->Signal Yields Inhibitor α-Amino Ketone (CAS 1353972-34-5) Inhibitor->P2X7 Antagonizes

Caption: Mechanism of the P2X7 Ethidium Accumulation Assay and the antagonistic intervention by α-amino ketones.

References

  • Title: WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as P2X7 modulators Source: Google Patents / WIPO URL

Sources

Validation

A Comparative Guide to Quality Control Standards for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the quality and consistency of starting materials and intermediates are paramount to ensuring the safety and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quality and consistency of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of quality control standards for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, my objective is to equip you with the necessary field-proven insights and experimental frameworks to critically evaluate and select high-purity reagents for your research and development endeavors.

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules with a wide range of biological activities.[1] Consequently, the stringent quality control of pyrazine-based intermediates like 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is not merely a regulatory formality but a scientific necessity.

Foundational Quality Principles: A Nod to ICH Q7

While a specific monograph for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone may not exist in major pharmacopeias, the principles outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients provide a robust framework for establishing its quality control standards. This guideline emphasizes that the quality of starting materials dictates the quality of the final API. Therefore, a comprehensive quality assessment should be implemented from the earliest stages of the manufacturing process.

Synthesis and the Genesis of Impurities

A thorough understanding of the synthetic route to 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is fundamental to predicting and controlling potential impurities. A plausible and common synthetic approach involves the nucleophilic substitution of a halogenated pyrazine precursor with cyclopropylamine.

2-Halo-1-pyrazin-2-yl-ethanone 2-Halo-1-pyrazin-2-yl-ethanone (e.g., X = Cl, Br) Product 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone 2-Halo-1-pyrazin-2-yl-ethanone->Product Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product

Caption: A general synthetic scheme for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

This seemingly straightforward reaction can give rise to a spectrum of process-related impurities that must be diligently monitored.

Table 1: Potential Impurities in the Synthesis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone
Impurity ClassPotential ImpuritiesOriginRecommended Analytical Technique
Starting Materials Unreacted 2-Halo-1-pyrazin-2-yl-ethanoneIncomplete reactionHPLC-UV, GC-MS
Excess CyclopropylamineIncomplete reaction or quenchingGC-MS (for volatile amines)
By-products Dimerized pyrazine speciesSide reactions under basic conditionsLC-MS
Products of solvent reactionReaction of starting materials with the solventLC-MS, GC-MS
Degradation Products Hydrolysis products (e.g., 2-Hydroxy-1-pyrazin-2-yl-ethanone)Exposure to moistureHPLC-UV, LC-MS
Oxidative degradation productsExposure to air/oxidizing agentsLC-MS

The guidelines recommended by the ICH state that acceptable levels for known and unknown impurities in a drug substance should be less than 0.15% and 0.10%, respectively.[2]

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is essential for the comprehensive quality control of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for purity assessment and quantification of non-volatile impurities. For the identification of unknown impurities and by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for detecting volatile organic impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A robust, validated HPLC method is the cornerstone of quality control. The following protocol provides a starting point for method development.

Experimental Protocol: HPLC Method for Purity Determination

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Weigh_Sample Accurately weigh sample Dissolve Dissolve in Diluent Weigh_Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for HPLC-based quality control analysis.

Comparative Analysis with Alternative Reagents

While 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is a valuable reagent, alternative building blocks may be considered depending on the specific synthetic strategy and desired molecular properties. A common alternative involves the use of other N-substituted aminopyrazines.

Table 2: Comparison of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone with an Alternative Reagent
Feature2-Cyclopropylamino-1-pyrazin-2-yl-ethanone2-(tert-Butylamino)-1-pyrazin-2-yl-ethanone (Hypothetical Alternative)Rationale for Comparison
Reactivity The strained cyclopropyl ring can influence reactivity and metabolic stability.The bulky tert-butyl group can introduce steric hindrance, affecting reaction kinetics and selectivity.Steric and electronic differences can impact downstream reactions and final compound properties.
Physicochemical Properties Lower lipophilicity compared to the tert-butyl analog.Higher lipophilicity due to the larger alkyl group.Lipophilicity is a critical parameter influencing solubility, permeability, and pharmacokinetic properties.
Potential Impurities Unreacted cyclopropylamine and related by-products.Unreacted tert-butylamine and related by-products.The nature of the amine starting material directly impacts the impurity profile.
Cost and Availability Generally available from multiple suppliers.May have more limited commercial availability and potentially higher cost.Practical considerations for large-scale synthesis.

The choice between these reagents will ultimately depend on a comprehensive evaluation of their performance in the specific synthetic context, taking into account yield, purity of the product, and the overall cost-effectiveness of the process.

Establishing In-House Quality Control Standards

For researchers and drug developers, establishing robust in-house quality control standards is crucial, especially when a formal pharmacopeial monograph is unavailable. The following table provides a template for a comprehensive Certificate of Analysis (CoA).

Table 3: Template for a Certificate of Analysis for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone
TestSpecificationMethod
Appearance White to off-white solidVisual
Identification Conforms to the structure by ¹H NMR and MS¹H NMR, MS
Purity (HPLC) ≥ 98.0%Validated HPLC-UV method
Individual Impurity (HPLC) ≤ 0.15%Validated HPLC-UV method
Total Impurities (HPLC) ≤ 1.0%Validated HPLC-UV method
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsGC-HS
Heavy Metals ≤ 10 ppmICP-MS or USP <231>
Sulphated Ash ≤ 0.1%USP <281>

Conclusion

The quality of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is a critical determinant of success in the development of novel pyrazine-containing pharmaceuticals. A proactive and scientifically sound approach to quality control, grounded in the principles of ICH Q7 and employing a suite of validated analytical methods, is essential. By understanding the synthetic pathway, anticipating potential impurities, and establishing rigorous in-house standards, researchers can ensure the procurement of high-quality reagents, thereby safeguarding the integrity and reproducibility of their scientific endeavors. This guide serves as a foundational resource to aid in the critical evaluation and selection of this important chemical building block.

References

  • ICH Harmonised Tripartite Guideline. Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • Patil, S. B., & Deshpande, A. D. (2011).
  • BenchChem.
  • U.S. Patent No. US2396067A.
  • European Patent No. EP0111717A2.
  • U.S. Patent No. US3746711A.
  • Pagoria, P. F., & Zhang, M. X. (2016). U.S. Patent No. 9,458,115. Washington, DC: U.S.
  • Pharmaffili
  • Lonza Bioscience.
  • Thermo Fisher Scientific.
  • MilliporeSigma. 2-Morpholino-1-(piperazin-1-yl)ethanone.
  • BOC Sciences.
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 46-64.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(33), 5975-5987.
  • Proença, M. F. R. P. (2015). N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2017). Mini-Reviews in Organic Chemistry, 14(3), 175-186.
  • Ashraf-Khorassani, M., Coleman, W. M., & Taylor, L. T. (2019). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 28(4), 133-145.
  • NIST. 1-(6-Methyl-2-pyrazinyl)-1-ethanone.
  • Zhang, M. X., & Pagoria, P. F. (2016). Synthesis of substituted pyrazines. U.S. Patent No. 9,458,115. Washington, DC: U.S.
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  • Lee, J., et al. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines.
  • Bogolubsky, A. V., et al. (2019). Synthesis, Characterization, and Cycloaddition Reactivity of a Monocyclic Aromatic 1,2,3,5-Tetrazine. Journal of the American Chemical Society, 141(43), 17264-17269.
  • Suwito, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Mortzfeld, F. B., et al. (2020). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 13(11), 7859-7877.
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Comparative

The Definitive Guide to Structural Elucidation: Confirming 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone via X-ray Crystallography and Comparative Analysis

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-Cyclopropylamino-1-pyrazin-2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, a molecule with potential applications in medicinal chemistry, precise structural confirmation is paramount. This guide provides an in-depth, expert-led comparison of X-ray crystallography as the gold standard for structural elucidation against other powerful analytical techniques. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

While a public crystal structure for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone is not currently available, this guide will serve as a comprehensive roadmap for obtaining and interpreting the data, and for understanding its significance in the broader context of structural chemistry.

The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme

For establishing an unequivocal molecular structure, single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique. It provides direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail. This is particularly crucial for molecules like 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, which possesses several key structural features: a pyrazine ring, a cyclopropyl group, and an ethanone linker. These features can exhibit subtle conformational variations that can significantly impact the molecule's biological activity and physicochemical properties.

The primary advantage of X-ray crystallography lies in its ability to generate a precise 3D model of the molecule as it exists in the crystalline state. This information is invaluable for understanding intermolecular interactions, which can influence crystal packing, solubility, and ultimately, bioavailability.

A Comparative Landscape: Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, a multi-faceted approach to structural confirmation is often employed in research and industrial settings. Here, we compare X-ray crystallography with other common analytical techniques, highlighting their respective strengths and limitations for the structural analysis of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

TechniqueInformation ProvidedStrengthsLimitations for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination; provides solid-state conformation.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Excellent for determining the molecular skeleton in solution; non-destructive.Does not provide precise bond lengths or angles; interpretation can be complex for novel structures.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Does not provide information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple; good for identifying key chemical bonds (e.g., C=O, N-H).Provides limited information on the overall molecular structure.
Computational Modeling Theoretical 3D structure, conformational analysis, electronic properties.Can predict stable conformations and provide insights into reactivity.Theoretical data that requires experimental validation.

The Crystallographer's Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Here, we outline a detailed, step-by-step protocol for obtaining and analyzing the X-ray crystallography data for 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

Part 1: The Art of Crystal Growth

The critical, and often most challenging, step is obtaining high-quality single crystals. The choice of crystallization method is guided by the physicochemical properties of the compound.

Experimental Protocol: Crystal Growth

  • Solvent Screening: Begin by assessing the solubility of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container holding a "poor" solvent in which the compound is sparingly soluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and promote crystallization.

    • Solid-Liquid: This method is less common for small molecules but can be effective.

  • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Causality Behind the Choices: The goal is to achieve a state of supersaturation slowly, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid. The diversity of methods and solvents addresses the unpredictable nature of crystallization.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1] Modern diffractometers automate this process, collecting a complete dataset.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.

Part 3: Structure Solution and Refinement

This is the computational part of the process where the diffraction data is translated into a 3D molecular model.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a rough model of the electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemical sense.

Trustworthiness Through Self-Validation: The refinement process is inherently self-validating. A low R-factor indicates a good agreement between the experimental data and the final structural model, instilling confidence in the result.

Visualizing the Path to Confirmation

To better illustrate the workflow and the interplay between different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of 2-Cyclopropylamino- 1-pyrazin-2-yl-ethanone Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Analytical_Techniques cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Elucidation Compound 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Xray X-ray Crystallography (Absolute 3D Structure) Compound->Xray NMR->Xray Complementary Data MS->Xray Complementary Data IR->Xray Complementary Data

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion: A Foundation for Further Development

The structural confirmation of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone through single-crystal X-ray crystallography provides an irrefutable foundation for any subsequent research and development. This high-resolution structural data is not merely a confirmation of identity; it is a critical tool for understanding structure-activity relationships (SAR), guiding further molecular design, and informing formulation strategies. While other analytical techniques provide valuable and complementary information, X-ray crystallography stands alone in its ability to deliver a definitive and detailed three-dimensional picture of the molecule. For any research program involving novel chemical entities, the investment in obtaining a crystal structure is an investment in scientific rigor and, ultimately, in the accelerated advancement of the project.

References

  • Shaikh, M. M., Mishra, V., Ram, P., & Birla, A. (2012). Biscopper(II). Acta Crystallographica Section E: Structure Reports Online, 68(7), m1055. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 1-pyrazin-2-yl(111C)ethanone. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736. [Link]

  • Limao-Vieira, P., et al. (2025). Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states. Journal of Quantitative Spectroscopy and Radiative Transfer, 334, 109477. [Link]

  • Krawczyk, M., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1287. [Link]

  • Wiley Analytical Science. (2014, July 29). X-ray Crystallography. [Link]

  • Wikipedia. (2023, December 3). Acetylpyrazine. [Link]

  • NIST. (n.d.). 1-(6-Methyl-2-pyrazinyl)-1-ethanone. NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

Sources

Validation

Comparative solubility profiles of pyrazine-based ketones vs. 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

Comparative Solubility Profiling: Pyrazine-Based Ketones vs. 2-Cyclopropylamino-1-(pyrazin-2-yl)ethanone Executive Summary This technical guide provides a comparative analysis of the physicochemical properties and solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility Profiling: Pyrazine-Based Ketones vs. 2-Cyclopropylamino-1-(pyrazin-2-yl)ethanone

Executive Summary

This technical guide provides a comparative analysis of the physicochemical properties and solubility profiles of standard pyrazine-based ketones (represented by the parent scaffold, Acetylpyrazine) versus the functionalized derivative 2-Cyclopropylamino-1-(pyrazin-2-yl)ethanone .

For drug development professionals, this comparison is critical. While the parent ketones are typically neutral, moderately lipophilic scaffolds used as metabolic precursors or flavorants, the introduction of the


-cyclopropylamino  moiety transforms the molecule into a basic, pH-dependent pharmacophore . This modification dramatically alters the solubility landscape, requiring specific formulation strategies during lead optimization and process chemistry.

Chemical Identity & Structural Analysis

The fundamental difference lies in the ionization potential introduced by the secondary amine in the target compound.

FeatureReference Standard Target Compound
Common Name Acetylpyrazine

-Cyclopropylamino-acetylpyrazine
IUPAC Name 1-(Pyrazin-2-yl)ethan-1-one2-(Cyclopropylamino)-1-(pyrazin-2-yl)ethan-1-one
CAS 22047-25-2N/A (Novel/Intermediate)
Structure Pyrazine ring substituted with an acetyl group.[1][2][3][4][5][6][7][8]Acetylpyrazine core with a cyclopropylamino group at the

-carbon.
Molecular Weight 122.12 g/mol ~177.20 g/mol
Physical State Crystalline Solid (MP: 75–78 °C)Solid (Salt form) or Oil/Low MP Solid (Free Base)
pKa (Predicted) ~0.6 (Pyrazine N)~8.2 (Secondary Amine)
LogP (Approx.) 0.20 (Low Lipophilicity)1.1–1.4 (Moderate Lipophilicity)
H-Bond Donors 01 (NH)
H-Bond Acceptors 3 (2 Pyrazine N, 1 C=O)4 (2 Pyrazine N, 1 C=O, 1 Amine N)

Structural Insight: The Reference (Acetylpyrazine) is a planar, electron-deficient aromatic ketone. It lacks a strong ionizable center in the physiological pH range (pH 1–8), leading to a solubility profile that is relatively pH-independent. The Target Compound possesses a basic secondary amine. The cyclopropyl group adds steric bulk and lipophilicity (increasing LogP by ~1 unit), but the amine nitrogen allows for protonation. This creates a "solubility switch" where the compound is highly soluble in acidic media (pH < 6) but may precipitate as a free base in neutral/basic conditions.

Comparative Solubility Profile

A. Aqueous Solubility vs. pH

The most distinct divergence occurs in aqueous media due to the basicity of the cyclopropylamino group.

  • Pyrazine-Based Ketones (Reference):

    • Behavior: Neutral molecule.

    • Solubility: Moderate to high (~30–50 mg/mL).

    • pH Influence: Negligible. Solubility remains constant across pH 2–10.

    • Mechanism: Solubilized via H-bonding with water at the pyrazine nitrogens and ketone oxygen.

  • 2-Cyclopropylamino-1-(pyrazin-2-yl)ethanone (Target):

    • Behavior: Weak base (Amine pKa ~8.2).

    • pH < 6 (Simulated Gastric Fluid): High Solubility (>100 mg/mL). The amine is fully protonated (

      
      ), forming a highly soluble cation.
      
    • pH > 8 (Intestinal Fluid): Low Solubility (<1 mg/mL). The molecule exists as a neutral free base. The lipophilic cyclopropyl group dominates, driving precipitation.

    • Implication: This compound requires salt selection (e.g., HCl, Mesylate) for oral bioavailability to prevent precipitation in the duodenum.

B. Organic Solvent Solubility (Process Chemistry)

For synthesis and purification (e.g., crystallization), the solubility profiles differ based on polarity.

SolventAcetylpyrazine (Ref) Target Compound (Free Base) Target Compound (Salt)
Dichloromethane (DCM) High (Soluble)High (Soluble)Low (Insoluble)
Ethyl Acetate High (Soluble)ModerateVery Low
Methanol/Ethanol High (Soluble)High (Soluble)High (Soluble)
Hexanes/Heptane Low (Precipitates)Low (Precipitates)Insoluble
Water ModerateLow (pH dependent)High

Experimental Protocols

To validate these profiles, a rigorous Thermodynamic Solubility Protocol is required. This method ensures equilibrium is reached, distinguishing it from kinetic solubility (precipitation from DMSO).

Protocol: pH-Dependent Equilibrium Solubility

Objective: Determine the saturation solubility of the Target Compound across the physiological pH range.

Materials:

  • Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

  • Target Compound (Solid, >98% purity).

  • Agitation: Orbital shaker or Rotator.

  • Detection: HPLC-UV (254 nm) or LC-MS.

Workflow:

  • Preparation: Weigh 5–10 mg of the Target Compound into 2 mL HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

  • Saturation: Ensure excess solid is present (suspension). If fully dissolved, add more solid.

  • Incubation: Shake at 25 °C (or 37 °C) for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter the supernatant using a 0.45 µm PVDF membrane (avoid nylon if non-specific binding is suspected).

  • Quantification: Dilute filtrate with Mobile Phase and inject into HPLC.

  • Calculation: Compare peak area against a standard curve of known concentration in DMSO.

Visualization: Solubility Screening Workflow

The following diagram outlines the decision tree for characterizing the solubility of the target aminoketone, highlighting the critical "pH Switch" check.

SolubilityWorkflow Start Start: Solid Sample (Target Compound) Screen Phase 1: Kinetic Solubility (DMSO Spike into pH 7.4) Start->Screen Decision1 Precipitation? Screen->Decision1 Thermo Phase 2: Thermodynamic Solubility (Shake-Flask Method) Decision1->Thermo Yes (Low Sol) ResultHigh High Solubility (>1 mg/mL) Likely Salt/Protonated Decision1->ResultHigh No (High Sol) Buffers Prepare Buffers: pH 1.2, 4.5, 6.8, 7.4 Thermo->Buffers Incubate Incubate 24h @ 25°C (Excess Solid) Buffers->Incubate Filter Filtration & HPLC Analysis Incubate->Filter Filter->ResultHigh pH 1.2 (Acidic) ResultLow Low Solubility (<0.1 mg/mL) Likely Free Base Filter->ResultLow pH 7.4 (Neutral) SaltScreen Action: Salt Screening (HCl, Mesylate, Tosylate) ResultLow->SaltScreen Optimize Form

Figure 1: Decision matrix for solubility profiling of basic pyrazine derivatives, emphasizing the transition from kinetic screening to thermodynamic validation and salt selection.

Discussion & Strategic Implications

Mechanistic Impact of the Cyclopropylamino Group: The addition of the cyclopropylamino group to the pyrazine ketone scaffold serves a dual purpose in medicinal chemistry:

  • Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the amine, potentially improving binding affinity to target pockets (e.g., kinase hinge regions).

  • Lipophilicity Modulation: While the amine adds polarity, the cyclopropyl ring is significantly more lipophilic than a methyl or ethyl group. This places the Target Compound in a "sweet spot" for permeability (LogP ~1.4) but creates the solubility challenges described above.

Synthesis Note: Researchers synthesizing this target should be aware that


-aminoketones are prone to dimerization (to dihydropyrazines) or oxidation. The solubility data suggests that keeping the compound as an acid salt (e.g., HCl salt) during storage is not only better for stability but ensures rapid dissolution in aqueous reaction media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30914, Acetylpyrazine. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for pyrazine solubility trends).
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Viability. Chemical Research in Toxicology. [Link]

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Protocol grounding).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

[1] Executive Summary Immediate Action Required: Treat 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone as a Hazardous Organic Amine Intermediate . Do not dispose of via sanitary sewer or trash.[1] This guide defines the opera...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Immediate Action Required: Treat 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone as a Hazardous Organic Amine Intermediate . Do not dispose of via sanitary sewer or trash.[1]

This guide defines the operational protocol for the safe containment and disposal of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. Due to the presence of the cyclopropylamino moiety and the pyrazine ring, this compound requires segregation into Non-Halogenated Organic waste streams to prevent uncontrolled reactions with oxidizers and to facilitate proper high-temperature incineration.

Section 1: Chemical Profile & Hazard Identification

Expert Insight: Effective disposal begins with understanding the molecule's reactivity. We do not simply "throw away" chemicals; we manage their potential energy and toxicity.

Structural Hazard Analysis

The disposal protocol is dictated by the functional groups present in the molecule:

  • Cyclopropylamino Group:

    • Risk: Secondary amines are basic and nucleophilic. The strained cyclopropane ring adds potential instability and reactivity.

    • Disposal Implication: Strict Segregation. Do not mix with strong acids (exothermic neutralization) or strong oxidizers (fire/explosion risk).

  • Pyrazine Ring (1,4-Diazine):

    • Risk: Nitrogen-rich heterocycle.

    • Disposal Implication: Requires high-temperature incineration (typically >1000°C) with NOx scrubbing capabilities.

  • Ethanone (Ketone) Linker:

    • Risk: Combustibility.[2]

    • Disposal Implication: Classifies the waste as "Ignitable" (D001) if in liquid form or solvated.

Summary of Physical & Chemical Properties (Estimated)
PropertyCharacteristicOperational Impact
Physical State Solid (typically) or OilSolids require wide-mouth HDPE containers; Liquids require solvent-safe carboys.
Solubility Organic Solvents (DMSO, MeOH)Compatible with organic waste streams.
Acidity/Basicity Weakly BasicINCOMPATIBLE with acidic waste streams.
Halogen Content None (C, H, N, O only)Classify as Non-Halogenated (lower disposal cost).

Section 2: Pre-Disposal Stabilization (The Self-Validating System)

Trustworthiness: A self-validating system ensures safety before the waste leaves your bench.

Before moving the chemical to a central accumulation area, perform this 3-Point Check :

  • Phase Verification: Is the material solid or dissolved in solvent?

    • If Solid: Dispose of in a dedicated solid waste container.

    • If Liquid: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put an aqueous solution into a solvent drum without verifying miscibility).

  • Oxidizer Check: Verify that no oxidizing agents (Peroxides, Nitrates, Permanganates) are present in the receiving container.

    • Validation: Review the waste log attached to the container.[3] If "Nitric Acid" or "Hydrogen Peroxide" is listed, STOP .

  • pH Compatibility:

    • Validation: If adding to a communal liquid waste container, use a pH strip. Ensure the receiving container is not effectively acidic (pH < 4), which could cause an exotherm or precipitation upon addition of this amine.

Section 3: The Disposal Protocol (Step-by-Step)

Workflow Diagram

The following logic gate determines the correct waste stream for this compound.

DisposalWorkflow Start Waste: 2-Cyclopropylamino- 1-pyrazin-2-yl-ethanone StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solvated StateCheck->IsLiquid SolidBin Container: Wide-Mouth HDPE Jar IsSolid->SolidBin Segregation Segregation Check: Is it mixed with Halogens (DCM, Chloroform)? IsLiquid->Segregation Labeling Action: Affix Hazardous Waste Label SolidBin->Labeling LiquidBin Container: Solvent Carboy (HDPE/Glass) LiquidBin->Labeling NonHaloStream Stream: Non-Halogenated Organic Waste Segregation->NonHaloStream No Halogens HaloStream Stream: Halogenated Organic Waste Segregation->HaloStream Yes (Mixed) NonHaloStream->LiquidBin HaloStream->LiquidBin FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating pyrazine derivatives based on physical state and solvent mixture.

Detailed Procedure
A. Solid Waste (Pure Compound or Contaminated Debris)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[4][5][6]

  • Debris: Place contaminated gloves, weigh boats, and paper towels into the same container.

  • Labeling:

    • Primary Constituent: "2-Cyclopropylamino-1-pyrazin-2-yl-ethanone"

    • Hazard Class: "Toxic, Irritant"

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Identification: Identify the primary solvent (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • Scenario A (Preferred): If dissolved in non-halogenated solvents, place in the Non-Halogenated Waste carboy.

    • Scenario B: If dissolved in Dichloromethane (DCM) or Chloroform, place in the Halogenated Waste carboy.

  • Pouring: Use a funnel. Avoid splashing. Close the lid immediately after addition to prevent volatile emissions.

  • Logging: Record the volume and concentration on the carboy's log sheet immediately.

Section 4: Emergency Spill Response

Immediate actions to mitigate risk in the event of loss of containment.

SeverityAction Protocol
Minor Spill (<10g/10mL)1. Isolate: Alert nearby personnel.2. PPE: Wear nitrile gloves, lab coat, and safety goggles.3. Absorb: Use a universal absorbent pad or vermiculite. 4. Clean: Wipe area with water and mild detergent. Dispose of all materials as Solid Hazardous Waste.
Major Spill (>10g/10mL)1. Evacuate: Clear the immediate area.2. Ventilate: If safe, open fume hood sashes to max; otherwise, leave room.3. Contact: Call EHS/Security immediately.4. Do Not Enter: Do not attempt cleanup without respiratory protection if dust/vapors are present.

Section 5: Regulatory Compliance (US EPA Context)

While this specific intermediate may not have a dedicated "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Ignitability (D001): Applicable if the waste is a liquid formulation with a flashpoint <60°C.

  • Toxicity: Due to the bioactive nature of pyrazines, it must be treated as toxic.

  • Generator Status: Ensure your facility's accumulation limits (Satellite Accumulation Areas) are not exceeded.[7]

Final Disposition: The approved disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the pyrazine ring and cyclopropyl moiety.

References

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Pyrazine derivative synthesis and safety considerations. Retrieved from [Link]

  • University of British Columbia. (2025). Organic Solvent Waste Disposal - Safety & Risk Services. Retrieved from [Link]

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone

This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. As a novel compound, direct and comprehensive safety data...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone. As a novel compound, direct and comprehensive safety data is limited. Therefore, this guide is built upon a foundation of established safety principles for structurally related compounds, specifically aminopyrazine and ketone derivatives. Adherence to these protocols is critical for minimizing risk and ensuring the safety of all laboratory personnel.

Hazard Assessment: An Evidence-Based Approach

Therefore, it is prudent to handle 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone as a substance that is, at a minimum:

  • A potential serious eye irritant.

  • A potential skin irritant.

  • Potentially harmful if inhaled or ingested, necessitating measures to prevent dust and aerosol generation[2][4].

All handling procedures must be designed to prevent direct contact with the substance in any form (solid, solution, or aerosol).

Primary Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final layer of protection. The primary method for controlling exposure to hazardous chemicals should always be engineering controls.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone must be conducted inside a properly functioning chemical fume hood. This prevents the inhalation of dust or vapors and contains any potential spills[5].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed[3][4].

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile, double-gloved)Fully-Buttoned Laboratory CoatNIOSH-approved respirator with particulate filter (e.g., N95) may be required if dust cannot be controlled.
Preparing Solutions Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatNot required if performed in a fume hood.
Running Reactions/Transfers Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatNot required if performed in a fume hood.
Handling Spills Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber)Chemical-Resistant Apron over Lab CoatNIOSH-approved respirator with organic vapor and particulate cartridges.
Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable[1][2].

  • Chemical Safety Goggles: At a minimum, ANSI-rated chemical splash goggles must be worn at all times when handling the compound. Safety glasses do not provide an adequate seal against splashes or fine particulates[6][7].

  • Face Shield: When handling the solid powder outside of a contained system (e.g., weighing) or when there is a significant risk of splashing (e.g., preparing stock solutions, cleaning up spills), a full-face shield must be worn in addition to safety goggles to protect the entire face[5][6].

Hand Protection

To prevent skin contact and potential irritation, appropriate gloves are essential.

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact with many solvents and solids in a laboratory setting[8][9]. They provide good resistance to a range of chemicals and are effective against powders.

  • Inspection and Technique: Always inspect gloves for tears or punctures before use[5]. When handling the solid, consider double-gloving to provide an extra layer of protection. Remove gloves using a technique that avoids skin contamination and dispose of them immediately in the designated chemical waste container[3].

Body Protection
  • Laboratory Coat: A clean, fully-buttoned laboratory coat must be worn to protect skin and personal clothing from contamination[6][8].

  • Closed-Toe Shoes: Sturdy, closed-toe shoes are required to protect against spills and dropped items[6].

Respiratory Protection

The primary method to prevent inhalation is the use of a chemical fume hood. However, in specific situations, respiratory protection may be necessary.

  • When to Use: If there is a failure of engineering controls or during a large-scale cleanup of a spill where dust or aerosols may be generated, a respirator is required[6][8].

  • Type of Respirator: A NIOSH-approved air-purifying respirator with the appropriate cartridges (e.g., organic vapor and P100 particulate filters) should be used. All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing and training.

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps for safely handling 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, from preparation to disposal. Adherence to this workflow is mandatory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase a 1. Risk Assessment Review hazards of aminopyrazines b 2. Select & Don PPE Goggles, Lab Coat, Nitrile Gloves a->b c 3. Verify Engineering Controls Confirm Fume Hood is operational b->c d 4. Execute Task in Fume Hood Weighing, preparing solutions, etc. c->d e 5. Immediate Spill Cleanup Use appropriate spill kit d->e If spill occurs f 6. Decontaminate Work Area Wipe down surfaces in fume hood d->f g 7. Segregate Waste Solid waste, liquid waste, contaminated PPE f->g h 8. Doff & Dispose of PPE Remove gloves last g->h i 9. Personal Hygiene Wash hands thoroughly h->i

Caption: Workflow for Safe Handling of 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][3].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur[2][3].

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention[2][3].

  • Spills: Evacuate the area. For small spills, use an appropriate absorbent material and clean up while wearing full PPE, including respiratory protection if necessary. For large spills, alert emergency responders[4]. All spill cleanup waste must be disposed of as hazardous waste[4].

By implementing these comprehensive safety measures, researchers can confidently and safely handle 2-Cyclopropylamino-1-pyrazin-2-yl-ethanone, ensuring both personal safety and the integrity of their research.

References

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • Biochem Chemopharma. (n.d.). 2-Amino Pyridine Safety Data Sheet. [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

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